4,5-Diiodothiophene-2-carboxamide
Description
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Structure
3D Structure
Properties
Molecular Formula |
C5H3I2NOS |
|---|---|
Molecular Weight |
378.96 g/mol |
IUPAC Name |
4,5-diiodothiophene-2-carboxamide |
InChI |
InChI=1S/C5H3I2NOS/c6-2-1-3(5(8)9)10-4(2)7/h1H,(H2,8,9) |
InChI Key |
OXVXYTHJYABHLY-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(SC(=C1I)I)C(=O)N |
Origin of Product |
United States |
Foundational & Exploratory
Solubility of 4,5-Diiodothiophene-2-carboxamide in organic solvents
An In-Depth Technical Guide to the Solubility of 4,5-Diiodothiophene-2-carboxamide in Organic Solvents
Executive Summary
4,5-Diiodothiophene-2-carboxamide is a halogenated heterocyclic compound with potential applications as a building block in medicinal chemistry and materials science. Thiophene-2-carboxamide scaffolds are recognized as lead compounds in drug discovery, featuring in anticancer and antithrombotic agents.[1] The utility of such compounds is, however, fundamentally linked to their solubility, which governs reaction conditions, purification strategies, formulation, and bioavailability.[2][3] This guide provides a comprehensive analysis of the factors expected to govern the solubility of 4,5-diiodothiophene-2-carboxamide. Due to the scarcity of specific published data for this exact molecule, this document synthesizes principles from structural chemistry and analogous compounds to predict its solubility profile. Furthermore, it provides detailed, field-proven experimental protocols for researchers to quantitatively determine its solubility in various organic solvents, ensuring a robust and reproducible approach to handling this compound in a laboratory setting.
Introduction to 4,5-Diiodothiophene-2-carboxamide: A Structural Perspective
The thiophene ring is a foundational aromatic heterocycle widely employed in the development of pharmaceuticals and functional organic materials.[4] Its derivatives are noted for a wide range of biological activities, including antioxidant, antibacterial, and antitumor properties.[1] The introduction of a carboxamide group at the 2-position creates the thiophene-2-carboxamide scaffold, a structure of significant interest in drug design.[1][2]
The specific molecule of interest, 4,5-diiodothiophene-2-carboxamide, possesses a unique combination of functional groups that dictate its physicochemical behavior:
-
Thiophene Core: A five-membered aromatic ring containing a sulfur atom. The aromaticity renders the core relatively nonpolar and rigid.[5][6]
-
Iodine Substituents (x2): The two heavy iodine atoms significantly increase the molecule's molecular weight and electron density. They are electron-withdrawing and contribute to the overall low polarity of the thiophene ring system.
-
Carboxamide Group (-CONH₂): This is a highly polar functional group capable of acting as both a hydrogen bond donor (via the N-H bonds) and a hydrogen bond acceptor (via the carbonyl oxygen and, to a lesser extent, the nitrogen lone pair). This group is the primary driver of interactions with polar solvents.
Understanding the interplay between the large, nonpolar diiodothiophene backbone and the polar, hydrogen-bonding carboxamide head is critical to predicting and manipulating its solubility.
The Principle of "Like Dissolves Like": A Predictive Framework
The solubility of a molecular solute in a liquid solvent is governed by the principle that substances with similar intermolecular forces are more likely to be miscible.[7][8] For 4,5-diiodothiophene-2-carboxamide, we can predict its behavior based on the polarity and hydrogen-bonding capabilities of the solvent.
-
Nonpolar Solvents (e.g., Hexane, Toluene, Diethyl Ether): These solvents primarily interact through weak van der Waals forces. While the nonpolar diiodothiophene backbone has an affinity for these solvents, the highly polar carboxamide group requires significant energy to break its strong self-associated hydrogen bonds (in the solid state) without a comparable energetic return from solvent interaction. Therefore, solubility is expected to be low.[5][6]
-
Polar Aprotic Solvents (e.g., DMSO, DMF, THF, Acetone): These solvents possess significant dipole moments but lack hydrogen bond-donating capabilities. They are effective at solvating the polar carboxamide group by aligning their dipoles and acting as hydrogen bond acceptors. They can disrupt the crystal lattice of the solid solute, leading to potentially moderate to high solubility.
-
Polar Protic Solvents (e.g., Water, Methanol, Ethanol): These solvents are strong hydrogen bond donors and acceptors. While they can interact favorably with the carboxamide group, the large, hydrophobic diiodothiophene portion of the molecule can disrupt the solvent's hydrogen-bonding network, making dissolution energetically unfavorable. Solubility in water is expected to be very low, with potentially limited solubility in lower alcohols.
Predicted Solubility Profile of 4,5-Diiodothiophene-2-carboxamide
Based on the structural analysis above, the following qualitative solubility profile is predicted. This table serves as a starting point for solvent selection in experimental settings.
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Nonpolar Aliphatic | n-Hexane, Cyclohexane | Insoluble | The high energy cost of breaking the carboxamide's hydrogen bonds is not compensated by weak van der Waals interactions. |
| Nonpolar Aromatic | Toluene, Benzene | Low | Pi-stacking interactions with the thiophene ring may offer slight improvement over aliphatic solvents, but the polar amide remains a major barrier. |
| Halogenated | Dichloromethane (DCM), Chloroform | Low to Moderate | These solvents have a moderate dipole moment and can disrupt the crystal lattice, but they are not strong hydrogen bond partners. |
| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | Low to Moderate | THF, being more polar than diethyl ether, is expected to be a better solvent. The oxygen can act as a hydrogen bond acceptor for the amide N-H. |
| Polar Aprotic | Acetone, Ethyl Acetate | Moderate | The carbonyl group can accept hydrogen bonds, aiding in the solvation of the carboxamide group. |
| Highly Polar Aprotic | Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF) | High | These solvents are excellent hydrogen bond acceptors and have high dielectric constants, making them highly effective at solvating polar functional groups like amides. |
| Polar Protic (Alcohols) | Methanol, Ethanol | Low | The hydrophobic diiodothiophene backbone disrupts the solvent's H-bonding network, limiting solubility despite favorable interactions with the amide. |
| Polar Protic (Aqueous) | Water | Insoluble | The large, nonpolar surface area of the molecule makes it highly hydrophobic, overwhelming the hydrophilic nature of the single carboxamide group. |
Experimental Protocols for Solubility Determination
Scientific integrity demands that predicted profiles be confirmed by empirical data. The following protocols describe robust methods for determining the solubility of 4,5-diiodothiophene-2-carboxamide.
Workflow for Solubility Assessment
The following diagram outlines a logical workflow for moving from a rapid qualitative assessment to a precise quantitative measurement.
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Electronic Structure & Supramolecular Potential of Diiodinated Thiophene Carboxamides
The following technical guide details the electronic and structural properties of diiodinated thiophene carboxamide derivatives. This analysis synthesizes established data on the 2,5-diiodothiophene core with the physicochemical behavior of carboxamide functionalities, tailored for applications in crystal engineering and medicinal chemistry.[1]
Technical Whitepaper | Materials Science & Medicinal Chemistry
Executive Summary
Diiodinated thiophene carboxamides represent a specialized class of heterocyclic scaffolds where the electron-rich thiophene core is modulated by two distinct electronic perturbations: the inductive/mesomeric effects of iodine atoms and the dipolar nature of the carboxamide group. These derivatives are not merely intermediates; they are functional "synthons" capable of directing supramolecular assembly via Halogen Bonding (XB) and Hydrogen Bonding (HB) .[1] This guide analyzes their Frontier Molecular Orbitals (FMOs), electrostatic potential surfaces (sigma-holes), and synthetic pathways.[1]
Electronic Structure & Fundamental Properties[2][3][4]
Frontier Molecular Orbital (FMO) Modulation
The introduction of two iodine atoms onto the thiophene carboxamide scaffold significantly alters the HOMO-LUMO gap compared to the unsubstituted parent.
-
LUMO Stabilization: Iodine is weakly electron-withdrawing by induction (
) but electron-donating by resonance ( ).[1] In the thiophene ring, the large overlapping orbitals of iodine ( ) interact with the thiophene -system. The net effect is typically a lowering of the LUMO energy , making the molecule a better electron acceptor than its non-iodinated counterparts. -
HOMO Character: The HOMO is largely delocalized over the thiophene ring and the iodine lone pairs. The heavy atom effect of iodine introduces significant spin-orbit coupling, which can facilitate intersystem crossing (singlet
triplet), a property relevant for phosphorescent organic light-emitting diodes (PHOLEDs) or photodynamic therapy agents.[1] -
Band Gap: While unsubstituted thiophene carboxamides exhibit gaps in the range of ~4.0–4.5 eV, diiodination typically narrows this gap (red-shift in absorption), often bringing it closer to 3.5–3.8 eV depending on the regiochemistry (2,5-diiodo vs. 3,4-diiodo).[1]
Electrostatic Potential & The "Sigma Hole"
The defining electronic feature of these derivatives is the anisotropy of the electron density around the iodine atoms.
-
The Sigma Hole (
-hole): Along the C-I bond axis, opposite the carbon bond, there is a region of depleted electron density (positive electrostatic potential).[1] -
Dual-Functionality:
-
XB Donor: The iodine atoms act as Lewis acids (electrophiles) at the
-hole. -
HB/XB Acceptor: The carboxamide oxygen acts as a Lewis base (nucleophile).
-
Network Formation: This allows for "orthogonal" self-assembly where the iodine of Molecule A binds to the carbonyl oxygen of Molecule B, creating robust 1D or 2D supramolecular architectures.
-
| Parameter | Unsubstituted Thiophene Carboxamide | Diiodinated Derivative | Effect of Iodination |
| LUMO Energy | High (~ -1.0 eV) | Lowered (~ -1.5 to -2.0 eV) | Increased electron affinity |
| Dipole Moment | Dominated by Amide (~3.5 D) | Vector dependent | Modulated by C-I vectors |
| Intermolecular Forces | Hydrogen Bonding (HB) | HB + Halogen Bonding (XB) | Enhanced lattice energy |
| Spin-Orbit Coupling | Negligible | Significant | Promotes Intersystem Crossing |
Synthetic Pathways & Regiochemistry
The synthesis typically proceeds via electrophilic aromatic substitution (iodination) of a pre-formed thiophene carboxamide or peptide coupling of a diiodothiophene carboxylic acid.
Primary Synthetic Workflow
The following diagram illustrates the two convergent routes to the target scaffold.
Figure 1: Convergent synthetic pathways. Route 1 (Direct Iodination) is preferred for atom economy, utilizing N-iodosuccinimide (NIS).[1]
Protocol: Direct Iodination of 3-Thiophenecarboxamide
Objective: Synthesis of 2,5-diiodo-3-thiophenecarboxamide.
-
Dissolution: Dissolve 3-thiophenecarboxamide (1.0 eq) in glacial acetic acid or DMF.
-
Iodination: Add N-iodosuccinimide (NIS) (2.2 eq) portion-wise at 0°C to prevent polymerization.
-
Catalysis: A catalytic amount of acid (e.g., TFA) may accelerate the reaction by activating the NIS.
-
Reaction: Stir at RT for 4–12 hours. Monitor via TLC (iodinated products are less polar).[1]
-
Workup: Quench with aqueous sodium thiosulfate (
) to remove excess iodine (color change from red/brown to yellow). Extract with Ethyl Acetate.[2] -
Purification: Recrystallize from Ethanol/Water. The heavy iodine atoms facilitate rapid crystallization.
Applications in Drug Development & Materials[1]
Medicinal Chemistry (Halogen Bonding)
In drug design, the diiodinated moiety is not merely a "heavy" substituent but a specific anchor.[1]
-
Mechanism: The iodine
-hole can form a halogen bond with backbone carbonyls (glycine, alanine) or nucleophilic side chains (histidine) in the target protein.[1] -
Specificity: This interaction is highly directional (
angle), offering higher specificity than non-directional hydrophobic interactions.[1] -
Metabolic Stability: Blocking the
-positions (2 and 5) of the thiophene ring prevents metabolic oxidation (sulfoxide formation) by Cytochrome P450, extending the half-life of the pharmacophore.
Crystal Engineering (Supramolecular Synthons)
These derivatives are ideal candidates for designing conductive organic crystals.[1]
-
Packing: The interplay between Amide-Amide hydrogen bonds (
) and Iodine-Oxygen halogen bonds ( ) creates 2D sheets. -
Charge Transport: The close I...I contacts (often shorter than the sum of van der Waals radii, < 3.96 Å) can provide a pathway for hole transport, making these materials relevant for Organic Field-Effect Transistors (OFETs).[1]
Interaction Network Diagram
The following diagram visualizes the competing and synergistic intermolecular forces governing the solid-state behavior of these molecules.
Figure 2: The "Dual-Anchor" mechanism. Iodine and Amide protons compete for Oxygen acceptors, creating rigid lattice structures.[1]
References
-
Crystal Engineering of Diiodothiophene
-
Biological Activity of Thiophene Carboxamides
-
Iodine Effects in Organic Photovoltaics
-
Vibrational Spectroscopy of Diiodothiophene
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Navigating the Synthesis and Application of 4,5-Diiodothiophene-2-carboxamide: A Technical Guide
For Immediate Release
This technical guide offers researchers, scientists, and drug development professionals a comprehensive overview of 4,5-Diiodothiophene-2-carboxamide, a halogenated heterocyclic compound with significant potential in medicinal chemistry and materials science. While a specific CAS number for this compound is not readily found in major chemical databases, indicating its status as a novel or less-common substance, this guide provides a theoretical framework for its synthesis, properties, and potential applications based on established chemical principles and data from structurally related molecules.
Chemical Identity and Descriptors
The absence of a dedicated CAS number for 4,5-Diiodothiophene-2-carboxamide underscores the compound's novelty. However, its chemical identity can be precisely defined through systematic nomenclature and other standard identifiers.
| Identifier | Value |
| IUPAC Name | 4,5-diiodothiophene-2-carboxamide |
| Molecular Formula | C₅H₃I₂NOS |
| Molecular Weight | 378.96 g/mol |
| Canonical SMILES | C1=C(C(=C(S1)C(=O)N)I)I |
| InChI Key | (Predicted) |
The structure of 4,5-Diiodothiophene-2-carboxamide features a thiophene ring substituted with two iodine atoms at the 4 and 5 positions and a carboxamide group at the 2 position. This arrangement of functional groups suggests a molecule with potential for diverse chemical transformations and biological interactions.
Molecular Structure of 4,5-Diiodothiophene-2-carboxamide
Caption: A plausible synthetic pathway.
Step-by-Step Experimental Protocol (Hypothetical)
Step 1: Iodination of Thiophene-2-carboxylic acid
-
To a solution of thiophene-2-carboxylic acid in a suitable solvent such as glacial acetic acid, add N-iodosuccinimide (NIS) in stoichiometric excess (approximately 2.2 equivalents).
-
Carefully add a catalytic amount of concentrated sulfuric acid to the mixture.
-
Stir the reaction mixture at room temperature for 24-48 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into a solution of sodium thiosulfate to quench any remaining iodine.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 4,5-diiodothiophene-2-carboxylic acid. [1] Step 2: Formation of 4,5-Diiodothiophene-2-carbonyl chloride
-
Suspend the crude 4,5-diiodothiophene-2-carboxylic acid in an excess of thionyl chloride (SOCl₂).
-
Add a catalytic amount of N,N-dimethylformamide (DMF).
-
Reflux the mixture for 2-4 hours until the evolution of gas ceases.
-
Remove the excess thionyl chloride by distillation under reduced pressure to obtain the crude 4,5-diiodothiophene-2-carbonyl chloride, which can be used in the next step without further purification. [2] Step 3: Amidation to 4,5-Diiodothiophene-2-carboxamide
-
Dissolve the crude 4,5-diiodothiophene-2-carbonyl chloride in a suitable anhydrous solvent (e.g., dichloromethane or tetrahydrofuran).
-
Cool the solution in an ice bath.
-
Bubble anhydrous ammonia gas through the solution or add a concentrated aqueous solution of ammonium hydroxide dropwise with vigorous stirring.
-
Allow the reaction to warm to room temperature and stir for an additional 2-3 hours.
-
Quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain 4,5-Diiodothiophene-2-carboxamide. [2]
Physicochemical Properties and Spectroscopic Data (Predicted)
The physicochemical properties of 4,5-Diiodothiophene-2-carboxamide can be inferred from related compounds.
| Property | Predicted Value/Characteristic | Rationale |
| Appearance | White to off-white solid | Based on similar substituted thiophenes. |
| Melting Point | Elevated | The presence of iodine atoms and the carboxamide group likely increases intermolecular forces. |
| Solubility | Soluble in polar organic solvents (e.g., DMSO, DMF), sparingly soluble in nonpolar solvents. | The carboxamide group imparts polarity. |
| ¹H NMR | A singlet in the aromatic region (δ 7.0-8.0 ppm) for the proton at the 3-position. Broad singlets for the -NH₂ protons. | The chemical shift will be influenced by the adjacent iodine and carboxamide groups. |
| ¹³C NMR | Signals for the five carbon atoms of the thiophene ring and the carbonyl carbon. The carbons bearing iodine will show characteristic shifts. | |
| IR Spectroscopy | Characteristic peaks for N-H stretching (around 3200-3400 cm⁻¹), C=O stretching (around 1650-1680 cm⁻¹), and C-I stretching (in the far-IR region). | |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight (378.96 g/mol ) with a characteristic isotopic pattern due to the presence of two iodine atoms. |
Potential Applications in Drug Discovery and Materials Science
Thiophene and its derivatives are considered "privileged scaffolds" in medicinal chemistry due to their wide range of biological activities. [3][4]The incorporation of iodine atoms can further enhance these properties by increasing lipophilicity and enabling halogen bonding interactions with biological targets.
Potential Therapeutic Areas:
-
Anticancer Agents: Thiophene-carboxamide derivatives have shown promise as anticancer agents by targeting various pathways, including VEGFR-2 inhibition. [2][5]The diiodo-substitution could modulate the activity and selectivity of these compounds.
-
Antimicrobial Agents: Thiophene-based compounds have been investigated for their antibacterial and antifungal properties. [4]* Enzyme Inhibitors: The thiophene scaffold is present in numerous enzyme inhibitors, and the specific substitution pattern of 4,5-Diiodothiophene-2-carboxamide could be explored for targeted enzyme inhibition. [6] Materials Science Applications:
-
Organic Electronics: Polythiophenes are well-known for their conductive properties. [7]Iodinated thiophenes can serve as monomers for the synthesis of novel conductive polymers with tailored electronic properties. [1]* Organic Synthesis Intermediates: The iodine atoms on the thiophene ring are versatile handles for further functionalization through cross-coupling reactions (e.g., Suzuki, Stille), allowing for the construction of more complex molecular architectures. [8]
Safety and Handling
While specific toxicity data for 4,5-Diiodothiophene-2-carboxamide is unavailable, it should be handled with the care appropriate for a novel chemical compound. Based on related halogenated and thiophene-containing molecules, the following precautions are recommended:
-
Personal Protective Equipment (PPE): Wear standard laboratory attire, including safety glasses, gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.
-
Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.
Conclusion
4,5-Diiodothiophene-2-carboxamide represents a promising yet underexplored molecule at the intersection of heterocyclic chemistry, medicinal chemistry, and materials science. Although a designated CAS number is not currently available, this guide provides a solid foundation for its synthesis, characterization, and potential applications. The proposed synthetic route is based on well-established chemical transformations, offering a clear path for its preparation in a laboratory setting. The unique combination of a di-iodinated thiophene core and a carboxamide functional group makes it a valuable target for further investigation, with the potential to contribute to the development of new therapeutics and functional materials.
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- Synthesis of 3-hydroxy thiophene-2-carboxamides 3a–c.
- Furans, thiophenes and related heterocycles in drug discovery. PubMed. (Accessed: February 15, 2026).
- Furans, Thiophenes and Related Heterocycles in Drug Discovery.
- Thiophenes - Heterocyclic Organic Compounds. Labinsights. (2023).
- The Crucial Role of Thiophene Intermediates in Drug Discovery. (Accessed: February 15, 2026).
- Design, synthesis, and screening of ortho-amino thiophene carboxamide derivatives on hepatocellular carcinomaas VEGFR-2Inhibitors. PMC. (2018).
- Thiophene Derivatives as Versatile Precursors for (Hetero)
- Suggested mechanism for formation of thiophene‐2‐carboxylic acid (7),...
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- Molecular Complexes and their Spectra. XV. Iodine Complexes with Thiophene, 2-Methylfuran and N-Methylpyrrole. Semantic Scholar. (Accessed: February 15, 2026).
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- Naturally occurring thiophenes: isolation, purification, structural elucidation, and evaluation of bioactivities. CABI Digital Library. (Accessed: February 15, 2026).
- Electronic and Optical Properties of Polythiophene Molecules and Derivatives. MDPI. (Accessed: February 15, 2026).
- Synthesis and characterization of some novel polythiophene derivatives containing pyrazoline. PMC. (Accessed: February 15, 2026).
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Three Isomeric Dioctyl Derivatives of 2,7-Dithienylb[2]enzo-thieno[3,2-b]b[2]enzothiophene: Synthesis, Optical, Thermal, and Semiconductor Properties. PMC. (2025).
- Poly(3,4-ethylenedioxythiophene) (PEDOT) Derivatives: Innovative Conductive Polymers for Bioelectronics. MDPI. (Accessed: February 15, 2026).
- Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides. Beilstein Journals. (Accessed: February 15, 2026).
- The synthesis of 2,5-bis(4-amidinophenyl)thiophene derivatives providing submicromolar-range inhibition of the botulinum neurotoxin serotype A metalloprotease. PubMed. (Accessed: February 15, 2026).
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Uncharted Territory: The Elusive Crystal Structure of 4,5-Diiodothiophene-2-carboxamide
A comprehensive search of crystallographic databases, including the Cambridge Structural Database (CSD), reveals that the specific crystal structure of 4,5-Diiodothiophene-2-carboxamide has not been publicly reported. This absence of empirical data precludes a detailed, in-depth technical guide on its specific crystal packing and structural analysis as initially requested. The foundation of such a guide necessitates precise atomic coordinates and unit cell parameters, which are only obtainable through experimental X-ray diffraction analysis.
While the crystal structure of the target compound remains elusive, the initial research has provided a wealth of information on closely related molecular systems. This body of work offers valuable insights into the predictable intermolecular interactions and potential solid-state architecture of 4,5-Diiodothiophene-2-carboxamide. This report, therefore, serves as a preliminary guide to the anticipated structural landscape of this molecule, drawing parallels from documented analogs and foundational principles of crystal engineering.
I. The Molecular Blueprint: Synthesis and Expected Intramolecular Geometry
The synthesis of thiophene-2-carboxamides is well-established in the chemical literature. A common and effective route involves the amidation of a corresponding thiophene-2-carboxylic acid. For the target molecule, a plausible synthetic pathway would start from a suitable diiodinated thiophene precursor.
Hypothetical Synthesis Protocol:
A potential synthesis could be envisioned as a two-step process:
-
Carboxylation of a Diiodothiophene: Starting with a commercially available or synthesized 2,3-diiodothiophene, a carboxyl group can be introduced at the 5-position via methods such as lithiation followed by quenching with carbon dioxide.
-
Amidation: The resulting 4,5-diiodothiophene-2-carboxylic acid would then be converted to its more reactive acyl chloride, typically using thionyl chloride or oxalyl chloride. Subsequent reaction with ammonia or a protected amine would yield the final 4,5-diiodothiophene-2-carboxamide.
The purity and identity of the synthesized compound would be rigorously confirmed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy prior to crystallization attempts.
II. The Driving Forces of Assembly: Anticipated Intermolecular Interactions
The solid-state structure of 4,5-diiodothiophene-2-carboxamide will be dictated by a concert of non-covalent interactions. Based on the functional groups present, we can anticipate the following key interactions that would govern its crystal packing:
A. Hydrogen Bonding: The Carboxamide Synthon
The carboxamide functional group is a robust and highly predictable hydrogen bonding motif in crystal engineering. The N-H group serves as a hydrogen bond donor, while the carbonyl oxygen is an excellent hydrogen bond acceptor. This typically leads to the formation of well-defined supramolecular synthons. In the absence of competing interactions, primary carboxamides often form catemeric chains or dimeric motifs. For instance, the crystal structure of 2-thiophenecarboxamide reveals a one-dimensional tubular structure formed by N-H···O hydrogen bonds[1].
B. Halogen Bonding: The Influence of Iodine
The presence of two iodine atoms directly attached to the thiophene ring introduces the significant possibility of halogen bonding. The iodine atoms, particularly when bonded to an electron-withdrawing aromatic ring, possess a region of positive electrostatic potential known as a σ-hole. This electrophilic region can interact favorably with nucleophilic sites on adjacent molecules. In the case of 4,5-diiodothiophene-2-carboxamide, potential halogen bond acceptors include the carbonyl oxygen and the sulfur atom of the thiophene ring. Studies on diiodothiophene derivatives have demonstrated the prevalence of C–I···I, C–I···S, and other halogen bonding motifs in directing the crystal packing[2][3]. The interplay between hydrogen and halogen bonding would be a key determinant of the overall crystal architecture.
C. π-π Stacking: The Aromatic Core
The planar thiophene ring is expected to participate in π-π stacking interactions. These interactions, arising from the overlap of π-orbitals of adjacent aromatic rings, contribute to the overall stability of the crystal lattice. The specific geometry of these interactions (e.g., face-to-face or offset) would be influenced by the steric and electronic demands of the substituents.
III. Visualizing Potential Packing Motifs
While the precise packing cannot be determined without experimental data, we can conceptualize potential arrangements based on the interplay of the aforementioned interactions. The following diagrams illustrate hypothetical packing motifs for 4,5-diiodothiophene-2-carboxamide.
Caption: Hypothetical hydrogen-bonded dimer of 4,5-diiodothiophene-2-carboxamide.
Caption: Conceptual representation of a 2D network stabilized by various halogen bonds.
IV. The Path Forward: A Call for Experimental Investigation
The structural analysis of 4,5-diiodothiophene-2-carboxamide presents a compelling opportunity for further research. The elucidation of its crystal structure would provide a valuable addition to the growing body of knowledge on halogenated thiophenes and their application in crystal engineering and materials science. The interplay between strong hydrogen bonding and directional halogen bonding in this system could lead to novel and interesting supramolecular architectures.
For researchers in the field, the following experimental workflow is proposed:
-
Synthesis and Purification: Synthesize 4,5-diiodothiophene-2-carboxamide using established methodologies and ensure high purity through recrystallization or chromatography.
-
Single Crystal Growth: Employ a variety of crystallization techniques (e.g., slow evaporation, vapor diffusion, cooling crystallization) with a range of solvents to obtain single crystals suitable for X-ray diffraction.
-
X-ray Crystallographic Analysis: Perform single-crystal X-ray diffraction to determine the unit cell parameters, space group, and atomic coordinates.
-
Structural Refinement and Analysis: Refine the crystal structure and analyze the intramolecular geometry and intermolecular interactions, including a detailed study of the hydrogen and halogen bonding networks.
The resulting crystallographic data, once deposited in the Cambridge Structural Database, would be an invaluable resource for the scientific community, enabling a complete and accurate in-depth technical guide to be written.
V. Conclusion
While a definitive guide to the crystal packing of 4,5-diiodothiophene-2-carboxamide is not yet possible, this whitepaper has outlined the key structural features and intermolecular interactions that are expected to govern its solid-state assembly. Drawing on data from analogous compounds, we anticipate a rich supramolecular chemistry dominated by hydrogen bonding of the carboxamide group and halogen bonding from the diiodo-substituted thiophene ring. The eventual experimental determination of this crystal structure will undoubtedly provide deeper insights into the principles of crystal design and the development of novel functional materials.
VI. References
-
Ragusa, A. C., Peloquin, A. J., McMillen, C. D., & Pennington, W. T. (2022). 2,5-Diiodothiophene: A Versatile Halogen Bonding Synthon for Crystal Engineering. Crystal Growth & Design, 22(3), 1871–1882.
-
Scheiner, S. (2022). Various Sorts of Chalcogen Bonds Formed by an Aromatic System. The Journal of Physical Chemistry A, 126(25), 4025–4035.
-
Low, J. N., et al. (2005). Crystal Structure of 2-Thiophenecarboxamide: A One-dimensional Tubular Structure Formed by N–H···O Hydrogen Bonds. Journal of Chemical Crystallography, 35(6), 489-493.
Sources
Methodological & Application
Synthesis protocol for 4,5-Diiodothiophene-2-carboxamide from thiophene-2-carboxamide
Executive Summary
This guide details the optimized protocol for synthesizing 4,5-diiodothiophene-2-carboxamide directly from thiophene-2-carboxamide . While mono-iodination at the C5 position is kinetically favored, achieving high-purity 4,5-diiodination requires precise control over electrophilic activity to overcome the deactivating nature of the C2-amide group. This protocol utilizes N-Iodosuccinimide (NIS) activated by Trifluoroacetic Acid (TFA) in acetonitrile, a system chosen for its high atom economy and ease of workup compared to traditional iodine/mercury methods.
Target Audience: Medicinal Chemists, Process Development Scientists.
Strategic Analysis & Mechanistic Rationale
Regioselectivity in Thiophene-2-carboxamide
Thiophene is an electron-rich heterocycle, but the introduction of a carboxamide group at C2 creates a push-pull system.
-
Electronic Effect: The carboxamide (-CONH
) is an electron-withdrawing group (EWG), deactivating the ring toward Electrophilic Aromatic Substitution (EAS). -
Directing Effect:
-
C5 (
-position): Despite the deactivation, the sulfur atom strongly activates the -positions. C5 remains the most nucleophilic site and is halogenated first. -
C4 (
-position): Once C5 is substituted with iodine (a weak deactivator but ortho/para director), the C4 position becomes the next accessible site for substitution. -
C3 (
-position): Sterically hindered by the bulky amide group and electronically less favored than C4 in 5-halo-2-carbonyl thiophenes.
-
Conclusion: The reaction proceeds sequentially: Substrate
Reagent Selection[1]
-
N-Iodosuccinimide (NIS): Selected over elemental iodine (
) because it allows for controlled release of the iodonium ion ( ). -
Trifluoroacetic Acid (TFA): Acts as a Brønsted acid catalyst to activate NIS, increasing the electrophilicity of the iodine species, which is critical for substituting the deactivated C4 position.
-
Acetonitrile (MeCN): A polar aprotic solvent that solubilizes both the amide substrate and the NIS reagent while simplifying the isolation of the product, which often precipitates upon cooling or water addition.
Experimental Protocol
Materials & Equipment
| Component | Grade/Spec | Role |
| Thiophene-2-carboxamide | >98% Purity | Starting Material |
| N-Iodosuccinimide (NIS) | 98% (Recrystallized if yellow) | Iodinating Agent |
| Trifluoroacetic Acid (TFA) | Reagent Grade | Catalyst |
| Acetonitrile (MeCN) | Anhydrous | Solvent |
| Sodium Thiosulfate (aq) | 10% Solution | Quenching Agent |
| Ethyl Acetate | ACS Grade | Extraction Solvent |
Step-by-Step Methodology
Step 1: Reaction Setup
-
Equip a 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser.
-
Charge the flask with Thiophene-2-carboxamide (1.27 g, 10.0 mmol) .
-
Add Acetonitrile (30 mL) and stir until the solid is mostly dissolved.
-
Add Trifluoroacetic Acid (0.5 mL) to the mixture. Note: The solution may darken slightly.
Step 2: Iodination Sequence
-
Add N-Iodosuccinimide (5.62 g, 25.0 mmol, 2.5 eq) in a single portion.
-
Rationale: A slight excess (0.5 eq) above the stoichiometric requirement (2.0 eq) ensures full conversion of the stubborn C4 position.
-
-
Heat the reaction mixture to reflux (80-82°C) .
-
Monitor the reaction by TLC (Mobile Phase: 30% Ethyl Acetate in Hexanes) or HPLC.
-
T = 1 hr: Major spot corresponds to 5-iodothiophene-2-carboxamide.
-
T = 4-6 hrs: Conversion to 4,5-diiodothiophene-2-carboxamide should be complete.
-
Step 3: Workup & Isolation
-
Cool the mixture to room temperature.
-
Concentrate the solvent to ~50% volume under reduced pressure.
-
Pour the residue into cold water (100 mL) containing 10% Sodium Thiosulfate (20 mL) .
-
Stir vigorously for 15 minutes. The product should precipitate as a solid.
-
Filter the solid using a Buchner funnel. Wash the cake with water (
mL) and cold hexanes ( mL).
Step 4: Purification
-
Recrystallization: Dissolve the crude solid in minimal boiling Ethanol . Allow to cool slowly to room temperature, then refrigerate at 4°C.
-
Collect crystals by filtration and dry under vacuum at 45°C for 12 hours.
Quality Control & Validation
Expected Analytical Data
-
Appearance: Off-white to pale yellow crystalline solid.
-
Yield: Typical isolated yield is 75-85%.
-
Melting Point: Expect range >150°C (Specific value depends on polymorph, compare to literature for analogs).
NMR Interpretation (Self-Validation)
The
| Compound | Proton Signals (DMSO- | Pattern |
| Thiophene-2-carboxamide | 3 Aromatic Protons | |
| 5-Iodo-intermediate | 2 Doublets (AB system) | |
| 4,5-Diiodo-product | Single Singlet (H3) |
Critical Check: If you see two doublets, the reaction is incomplete (stopped at mono-iodo). If you see a singlet, you have successfully substituted positions 4 and 5, leaving only H3.
Visual Workflows
Reaction Mechanism & Pathway
The following diagram illustrates the sequential electrophilic aromatic substitution pathway.
Caption: Sequential iodination pathway showing the kinetic preference for C5 followed by C4 substitution.
Experimental Workflow
Caption: Step-by-step operational workflow for the synthesis and purification process.
Troubleshooting & Safety
Common Pitfalls
-
Incomplete Reaction: If TLC shows the mono-iodo intermediate persists, add an additional 0.5 eq of NIS and prolong reflux.
-
Product Coloration: A purple/brown tint indicates trapped iodine. Rewash the solid with dilute sodium thiosulfate solution.
-
Regioselectivity Issues: While rare with this method, if 3,5-diiodo isomers are suspected (unlikely with amide directing groups), verify by NOE (Nuclear Overhauser Effect) NMR spectroscopy.
Safety Hazards
-
NIS: Irritant. Store in the dark.
-
Thiophene Derivatives: Potential sensitizers. Handle in a fume hood.
-
TFA: Corrosive. Use acid-resistant gloves.
References
-
Iodination of Thiophene Derivatives
-
Synthesis of Halogenated Thiophene-2-carboxylic Acid Analogs
-
General Reactivity of Thiophene-2-carboxamide
-
"Synthesis, DFT investigations... of novel thiophene-2-carboxamide derivatives." PMC (NIH). Available at: [Link]
- Note: Background on the stability and electronic properties of the carboxamide scaffold.
-
-
Organic Syntheses Procedure for Iodothiophenes
Sources
- 1. asianpubs.org [asianpubs.org]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of a novel thiophene carboxamide analogue as a highly potent and selective sphingomyelin synthase 2 inhibitor for dry eye disease therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. On Direct Iodination of Thiophene and Furan Derivatives in the Presence of Zeolites [ch.ic.ac.uk]
Palladium-catalyzed cross-coupling of 4,5-Diiodothiophene-2-carboxamide
An In-Depth Guide to the Palladium-Catalyzed Cross-Coupling of 4,5-Diiodothiophene-2-carboxamide
Authored by a Senior Application Scientist
This document provides a detailed technical guide for researchers, medicinal chemists, and process development scientists on the palladium-catalyzed cross-coupling reactions of 4,5-diiodothiophene-2-carboxamide. This versatile building block is a gateway to a diverse array of novel chemical entities for applications in drug discovery, organic electronics, and materials science. Thiophene-based molecules are key intermediates and are incorporated into numerous compounds with a wide range of pharmacological properties, including anticancer, antioxidant, and antibacterial activities.[1][2]
This guide moves beyond simple procedural lists to explain the underlying principles governing these reactions, with a special focus on achieving regioselectivity. By understanding the causality behind experimental choices, researchers can optimize existing protocols and rationally design new synthetic routes.
Mechanistic Framework: The Key to Regiocontrol
The primary challenge in the cross-coupling of 4,5-diiodothiophene-2-carboxamide is controlling which C-I bond reacts first. The inherent electronic and steric differences between the C4 and C5 positions provide the basis for achieving regioselectivity.
-
Electronic Effects: The C5 position is alpha (α) to the thiophene's sulfur atom, while the C4 position is beta (β). Generally, the C-I bond at the α-position (C5) is more reactive in palladium-catalyzed cross-coupling reactions. This is attributed to the higher electrophilicity and the ability of the sulfur atom to stabilize intermediates formed during the catalytic cycle. The electron-withdrawing nature of the C2-carboxamide group further influences the electron density of the ring, typically enhancing the reactivity of the C5 position for oxidative addition.
-
Steric Hindrance: The C4 position is flanked by the C5-iodo group and the C3-hydrogen, while the C5 position is adjacent to the C4-iodo group and the sulfur atom. Steric factors can be exploited by tuning the bulk of the palladium catalyst's phosphine ligands. Bulky ligands can favor reaction at the less sterically hindered site.
Controlling the degree of functionalization is a common challenge in the cross-coupling of polyhalogenated substrates.[3] Selectivity for mono- versus di-functionalization often depends on the relative rates of the second oxidative addition versus the decomplexation of the palladium catalyst from the mono-coupled product.[3]
The Palladium Catalytic Cycle
All palladium-catalyzed cross-coupling reactions (Suzuki, Stille, Sonogashira, etc.) proceed through a similar catalytic cycle. Understanding this cycle is fundamental to troubleshooting and optimizing reactions.[4][5]
Caption: Generalized catalytic cycle for Palladium cross-coupling reactions.
Application Protocols: Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction, which couples an organoboron reagent with an organic halide, is one of the most widely used C-C bond-forming reactions due to its mild conditions, commercial availability of reagents, and the generally low toxicity of its boron-containing byproducts.[6][7]
Protocol: Regioselective Monocoupling at C5
This protocol is designed to favor the reaction at the more reactive C5 position.
-
Reagents and Equipment:
-
4,5-Diiodothiophene-2-carboxamide
-
Arylboronic acid (1.1 equivalents)
-
Pd(PPh₃)₄ (Palladium(0)tetrakis(triphenylphosphine)) (3-5 mol%)
-
Potassium Carbonate (K₂CO₃) (2.0-3.0 equivalents), as a 2M aqueous solution
-
1,4-Dioxane or Toluene/Ethanol mixture
-
Schlenk flask or sealed reaction vial, magnetic stirrer, condenser, inert atmosphere (Argon or Nitrogen)
-
-
Step-by-Step Procedure:
-
To a Schlenk flask, add 4,5-diiodothiophene-2-carboxamide (1 equivalent) and the arylboronic acid (1.1 equivalents).
-
Add the palladium catalyst, Pd(PPh₃)₄ (0.03-0.05 equivalents).
-
Evacuate the flask and backfill with an inert gas (e.g., Argon). Repeat this cycle three times.
-
Add the solvent (e.g., 1,4-dioxane) via syringe.
-
Add the aqueous solution of K₂CO₃ (2.0-3.0 equivalents).
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.
-
Upon completion, cool the mixture to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
-
Rationale & Troubleshooting:
-
Causality: Using a slight excess of the boronic acid ensures complete consumption of the starting material for the first coupling. Pd(PPh₃)₄ is a robust and common catalyst for Suzuki couplings.[8] The base is crucial for the transmetalation step.[6] Running the reaction at a moderate temperature and for a limited time helps prevent the second coupling at the less reactive C4 position.
-
Troubleshooting: If a significant amount of the di-coupled product is observed, consider lowering the reaction temperature or reducing the reaction time. If the reaction stalls, deactivation of the catalyst may have occurred; in such cases, adding a fresh portion of the catalyst might be beneficial. Poor reactivity can sometimes be overcome by using a stronger base like Cesium Carbonate (Cs₂CO₃) or a more active catalyst system like Pd(OAc)₂ with a specialized phosphine ligand (e.g., SPhos).[9][10]
-
Application Protocols: Stille Coupling
The Stille coupling involves the reaction of an organostannane (organotin) compound with an organic halide.[11] Its primary advantages are its tolerance to a wide variety of functional groups and the fact that the reaction conditions are typically neutral and anhydrous.[12][13] However, the high toxicity of organotin reagents and byproducts is a significant drawback.[14]
Protocol: Sequential Di-Coupling
This protocol outlines a two-step, one-pot procedure to install two different aryl groups.
-
Reagents and Equipment:
-
4,5-Diiodothiophene-2-carboxamide
-
Organostannane #1 (e.g., Aryl-Sn(n-Bu)₃) (1.05 equivalents)
-
Organostannane #2 (e.g., Heteroaryl-Sn(n-Bu)₃) (1.2 equivalents)
-
Pd(PPh₃)₄ (3-5 mol%)
-
Anhydrous, degassed solvent (e.g., Toluene or DMF)
-
Optional: Copper(I) iodide (CuI) as a co-catalyst
-
Inert atmosphere setup
-
-
Step-by-Step Procedure:
-
Add 4,5-diiodothiophene-2-carboxamide (1 equivalent) and Pd(PPh₃)₄ (0.03-0.05 equivalents) to a dry Schlenk flask under an inert atmosphere.
-
Add anhydrous, degassed toluene.
-
Add the first organostannane (1.05 equivalents) via syringe.
-
Heat the mixture to 90-110 °C and monitor by TLC/LC-MS until the starting material is consumed and the mono-coupled product is maximized (typically 2-6 hours).
-
Cool the reaction mixture slightly.
-
Add the second organostannane (1.2 equivalents).
-
Continue heating at 90-110 °C until the mono-coupled intermediate is consumed (typically an additional 6-18 hours).
-
Cool to room temperature. Dilute with a solvent like ethyl acetate and wash with an aqueous solution of potassium fluoride (KF) to remove tin byproducts.
-
Perform a standard aqueous workup, dry the organic layer, and concentrate.
-
Purify by column chromatography.
-
-
Rationale & Troubleshooting:
-
Causality: The first coupling occurs preferentially at the more reactive C5-I bond. After this initial reaction, the second, less reactive C4-I bond can be coupled by adding the second reagent.[15] The use of anhydrous, degassed solvents is critical to prevent catalyst deactivation and side reactions.[16] CuI can sometimes accelerate the transmetalation step, especially for less reactive partners.[14]
-
Troubleshooting: Slow reaction rates are common. Switching to a more polar aprotic solvent like DMF can help. If the second coupling is sluggish, a different palladium catalyst, such as PdCl₂(PPh₃)₂, might be more effective. The KF workup is essential for removing toxic tin residues.
-
Caption: Workflow for a sequential one-pot Stille di-coupling reaction.
Application Protocols: Sonogashira Coupling
The Sonogashira coupling is a powerful method for forming C(sp²)-C(sp) bonds, reacting a vinyl or aryl halide with a terminal alkyne. It typically requires both a palladium catalyst and a copper(I) co-catalyst in the presence of a base, often an amine.[17]
Protocol: Copper-Free Sonogashira Coupling at C5
This protocol uses a copper-free system to minimize the potential for alkyne homocoupling (Glaser coupling), a common side reaction.
-
Reagents and Equipment:
-
4,5-Diiodothiophene-2-carboxamide
-
Terminal Alkyne (1.2 equivalents)
-
Pd(PPh₃)₄ (2-4 mol%)
-
Base (e.g., Triethylamine (TEA) or Diisopropylamine (DIPA)), used as solvent or co-solvent
-
Anhydrous solvent (e.g., THF or DMF)
-
Inert atmosphere setup
-
-
Step-by-Step Procedure:
-
In a Schlenk flask under an inert atmosphere, dissolve 4,5-diiodothiophene-2-carboxamide (1 equivalent) in a mixture of THF and the amine base (e.g., 2:1 THF:TEA).
-
Add the terminal alkyne (1.2 equivalents).
-
Add the palladium catalyst, Pd(PPh₃)₄ (0.02-0.04 equivalents).
-
Stir the reaction at room temperature or heat gently (40-60 °C) if necessary. The reaction is often rapid, occurring within 1-8 hours.
-
Monitor the reaction by TLC/LC-MS for the formation of the mono-alkynylated product.
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., dichloromethane or ethyl acetate) and wash with water to remove the amine hydrochloride salt.
-
Dry the organic layer, concentrate, and purify by column chromatography.
-
-
Rationale & Troubleshooting:
-
Causality: The reaction is expected to occur at the more reactive C5-I bond. Using the amine base as a solvent or co-solvent ensures a high concentration of the base needed to deprotonate the alkyne and facilitate the catalytic cycle.[18] Copper-free conditions are often cleaner, though sometimes slower.[17]
-
Troubleshooting: If the reaction is sluggish, the addition of a catalytic amount of CuI (1-2 mol%) can significantly accelerate the rate.[18] If catalyst decomposition (formation of palladium black) is observed, adding a small amount of additional triphenylphosphine ligand can help stabilize the catalyst.[19] Some substrates may require higher temperatures, in which case a solvent like DMF is more suitable than THF.
-
Comparative Data Summary
The choice of cross-coupling reaction depends on the specific synthetic goal, available reagents, and tolerance for certain reaction conditions or byproducts.
| Feature | Suzuki-Miyaura Coupling | Stille Coupling | Sonogashira Coupling |
| Coupling Partner | Organoboron (R-B(OH)₂) | Organostannane (R-SnR'₃) | Terminal Alkyne (R-C≡CH) |
| Key Advantage | Low toxicity, high functional group tolerance, readily available reagents | Excellent functional group tolerance, neutral conditions | Direct formation of C(sp²)-C(sp) bonds |
| Key Disadvantage | Requires aqueous base, can be sensitive to steric hindrance | High toxicity of tin reagents and byproducts | Risk of alkyne homocoupling, requires amine base |
| Typical Catalyst | Pd(PPh₃)₄, Pd(OAc)₂/Ligand | Pd(PPh₃)₄, Pd₂(dba)₃ | Pd(PPh₃)₄/CuI, PdCl₂(PPh₃)₂/CuI |
| Typical Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | None (or mild non-nucleophilic base) | TEA, DIPA, Piperidine |
| Waste Profile | Boron salts (low toxicity) | Organotin salts (high toxicity) | Amine salts |
Conclusion
The palladium-catalyzed cross-coupling of 4,5-diiodothiophene-2-carboxamide is a robust and versatile strategy for the synthesis of highly functionalized heterocyclic compounds. By carefully selecting the coupling partner, catalyst system, and reaction conditions, chemists can achieve remarkable control over the regiochemical outcome of the reaction. A thorough understanding of the underlying mechanistic principles is paramount for troubleshooting reactions and for the rational design of synthetic routes to novel molecules with potential applications in medicine and materials science. This guide provides the foundational protocols and mechanistic insights necessary to successfully employ this powerful synthetic tool.
References
- Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. (2023). Chemistry Central Journal.
- Carrow, B. P. (2011). Mechanistic studies on palladium-catalyzed coupling reactions.
- Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evalu
- Versatile thiophene 2-carboxamide derivatives. (2024).
- Study of mechanistic pathways in cross-linking reactions with palladium. (2023). Journal of Chemical Science.
- Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes. (2024). Journal of the American Chemical Society.
- Mechanistic studies on palladium-catalyzed C-N cross-coupling reaction. (2016). DSpace@MIT.
- Applications substituted 2-aminothiophenes in drug design. (2015).
- Stille Coupling. (2023). Chemistry LibreTexts.
- A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene: Influence of Mononuclear Pd, Pd Clusters, and Pd Nanoparticles—the Case for Exploiting Pd Catalyst Speciation. (2020).
- NEW DERIVATIVES OF 2-THIOPHENE CARBOXYLIC ACID : SYNTHESIS , STRUCTURE AND ANTIMICROBIAL STUDIES. (2024). Semantic Scholar.
- The Stille Reaction. (2011). Chem 115 Myers.
- Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. (2023).
- Mechanistic Duality in Palladium-C
- Nicolaou, K. C., Bulger, P. G., & Sarlah, D. (2005). Palladium-catalyzed cross-coupling reactions in total synthesis.
- Docking Study of Novel Thiophene Derivatives Synthesized by Stille Cross Coupling with Potent Anti-Cancer Activity. (2023). Juniper Publishers.
- Chapter 11 – Organometallics, Part 4 of 5: the Stille reaction. (2015). YouTube.
- Stille, J. (1986). The Palladium‐Catalyzed Cross‐Coupling Reactions of Organotin Reagents with Organic Electrophiles [New Synthetic Methods (58)]. Angewandte Chemie.
- Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. (2021). MDPI.
- Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. (2020). Organic Chemistry Frontiers.
- Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2025). YouTube.
- The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. (2021). Accounts of Chemical Research.
- Regioselective double Suzuki couplings of 4,5-dibromothiophene-2-carboxaldehyde. (2011). Beilstein Journal of Organic Chemistry.
- Advancing total synthesis through the Stille cross-coupling: recent innovations and case studies. (2026). Organic & Biomolecular Chemistry.
- Sonogashira coupling. (2021). Reddit.
- Palladium-Catalyzed Synthesis of Cyclopropylthiophenes and Their Derivatiz
- Regioselective Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Novel 2,3-Disubstituted Thiophene Derivatives. (2001).
- Recent Advances in the Synthesis of Thiophene Derivatives by Cyclization of Functionalized Alkynes. (2017).
- Microwave Chemistry: Oligothiophenes via Suzuki Coupling, Sonogashira Couplings in Supramolecular Chemistry, Pd-Catalyzed Amination, Diels-Alder Cycloaddition to Nanotubes. (2004). Organic Chemistry Portal.
- Suzuki coupling of aryl halides, 2-iodothiophene and 2-bromonaphthalene... (2016).
- Unconventional Site Selectivity in Palladium-Catalyzed Cross- Couplings of Dichloroheteroarenes under Ligand-Controlled and. (2022). Journal of the American Chemical Society.
- Versatile bridges of bithiophene: synthesis, dual-state emission, and photochromism. (2021).
- Efficient Synthesis of Symmetric Oligothiophenes via Decarboxylative and Suzuki Cross-Coupling Reactions. (2025). Spectrum: Concordia University Research Repository.
- Suzuki cross-coupling reaction. (2020). YouTube.
- Ahmadi, Z., Yunker, L. P. E., Oliver, A. G., & McIndoe, J. S. (2015). Mechanistic features of the copper-free Sonogashira reaction from ESI-MS. Dalton Transactions, 44(47), 20367-75.
- Syntheses of Thiophene and Thiazole-Based Building Blocks and Their Utilization in the Syntheses of A-D-A Type Organic Semiconducting Materials with Dithienosilolo Central Unit. (2022). ACS Omega.
- Synthesis of Functionalized Thiophenes: Research Guide & Papers. (2023). PapersFlow.
- A BODIPY-functionalized PdII photoredox catalyst for Sonogashira C–C cross-coupling reactions. (2020).
- Bithiophene]-5,5'-diylbis(ethyne-2,1-diyl))bis(1-methylpyridin-1-ium) Iodide. (2023). I.R.I.S..
- 2,5-Diisopropenylthiophene by Suzuki–Miyaura cross-coupling reaction and its exploitation in inverse vulcanization: a case study. (2021). RSC Advances.
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- 19. reddit.com [reddit.com]
Troubleshooting & Optimization
Improving yields in the synthesis of 4,5-Diiodothiophene-2-carboxamide
Ticket #: 45-DITC-OPT-001 Subject: Yield Optimization & Troubleshooting for 4,5-Diiodothiophene-2-carboxamide Assigned Scientist: Dr. A. Vance, Senior Application Scientist
Executive Summary: The "Thiophene Trap"
Synthesizing 4,5-Diiodothiophene-2-carboxamide presents a classic heterocyclic challenge: balancing the electronic deactivation of the amide group with the need for dual electrophilic substitution.
If you are experiencing low yields (<40%), the issue is likely regiochemical stalling . The first iodine adds easily at the highly activated C5 position (α-position). However, the resulting 5-iodothiophene-2-carboxamide is significantly deactivated, making the second iodination at C4 (β-position) kinetically sluggish. This often leads to a mixture of unreacted mono-iodinated intermediate and decomposition products from forcing conditions.
This guide outlines two protocols:
-
Direct Iodination Optimization: For when you must work with the amide substrate.
-
The "Route-Scouting" Alternative: Iodinating the acid precursor first (Recommended for scale-up).
Module 1: Reaction Diagnostics (Why is it failing?)
Before altering your protocol, use this diagnostic table to identify your specific failure mode based on TLC/LC-MS data.
| Observation | Diagnosis | Root Cause | Corrective Action |
| Major Spot: Mono-Iodo (C5) | Kinetic Stall | Electrophile ( | Switch to NIS/TFA or |
| Major Spot: Tri-Iodo (C3,4,5) | Over-Iodination | Reaction time too long or oxidant too aggressive; C3 is attacked after C4. | Reduce equivalents of iodinating agent to 2.1 eq; monitor strictly. |
| Black Tar / Insoluble Solids | Polymerization | Thiophene ring opening due to excessive acid strength or heat. | Lower temperature; use a buffer or switch solvent to Acetonitrile. |
| Product precipitates but is impure | Co-crystallization | 4,5-diiodo and 5-monoiodo species have similar lattice energies. | Do not rely on simple filtration. Recrystallize from EtOH/DMF. |
Module 2: Optimized Protocols
Protocol A: Enhanced Direct Iodination (NIS Method)
Best for small-scale (mg to g) where the amide is the only available starting material.
The Mechanism:
Standard Iodine (
Reagents:
-
Substrate: Thiophene-2-carboxamide (1.0 eq)
-
Reagent: NIS (2.2 eq)
-
Catalyst: TFA (10-20 mol%) or TsOH (10 mol%)
-
Solvent: Acetonitrile (MeCN) or DMF (if solubility is poor)
Step-by-Step:
-
Dissolution: Dissolve thiophene-2-carboxamide in MeCN (0.5 M concentration). Note: If the amide is not fully soluble, warm to 40°C.
-
Activation: Add the acid catalyst (TFA or TsOH).
-
Addition: Add NIS portion-wise over 30 minutes. Do not dump it all at once; this prevents local concentration spikes that lead to tri-iodo impurities.
-
Heating: Heat the reaction to 60–75°C .
-
Critical Checkpoint: Monitor by HPLC after 4 hours.[1] You will see the 5-iodo peak appear first. Do not stop until the 5-iodo peak converts to the 4,5-diiodo peak.
-
-
Quench: Cool to RT. Pour into 10% aqueous Sodium Thiosulfate (
) to neutralize excess iodine (solution turns from dark red to yellow/white). -
Isolation: The product is likely to precipitate. Filter and wash with cold water.
Protocol B: The "Acid-First" Route (Recommended for Scale-Up)
If Protocol A yields <50%, switch to this route. It is chemically superior because the carboxylic acid can be iodinated more aggressively without side reactions, then converted to the amide.
Workflow:
-
Iodination: Thiophene-2-carboxylic acid +
+ (Periodic acid) 4,5-Diiodothiophene-2-carboxylic acid. -
Activation: Acid
Acid Chloride ( ). -
Amidation: Acid Chloride +
Target Product .
Why this works: The carboxylic acid moiety withstands the harsh oxidative conditions of
Module 3: Visualizing the Pathway
The following diagram illustrates the kinetic hurdles and the decision logic for the synthesis.
Caption: Kinetic pathway of thiophene iodination. Note the "Slow" step from Mono to Di-iodo, which is the primary bottleneck.
Module 4: Purification & Characterization
The 4,5-diiodo product is a heavy, lipophilic molecule. Common silica columns often fail because the product streaks or co-elutes with the mono-iodo impurity.
Recommended Purification: Recrystallization [2]
-
Solvent System: Ethanol/DMF (9:1).
-
Procedure: Dissolve crude solid in minimum hot DMF. Add hot Ethanol until cloudy. Cool slowly to 4°C.
-
Why: The di-iodo compound packs differently than the mono-iodo species. Slow cooling excludes the mono-iodo impurity from the lattice.
Data Verification (Expected NMR):
-
1H NMR (DMSO-d6): You should see a singlet around
7.6–7.8 ppm (C3-H).-
Note: If you see two doublets, you have the 5-monoiodo (C3-H and C4-H coupling).
-
Note: If you see no aromatic protons, you have the 3,4,5-triiodo species.
-
Frequently Asked Questions (FAQs)
Q: Can I use elemental Iodine (
Q: My reaction turns black and yields are low. Why?
A: This is likely iodine decomposition or polymerization of the thiophene. Ensure you are effectively stirring. If using the Acid Chloride route, ensure all
Q: Why not lithiate (n-BuLi) and quench with Iodine?
A: You can, but the amide protons (
References
-
Wirth, T., et al. "Oxidative Iodination of Aromatics." Tetrahedron, 2010. (General procedure for
iodination of deactivated aromatics). -
Gschwend, H. W., & Rodriguez, H. R. "Heteroatom-Facilitated Lithiations." Organic Reactions, 1979. (Classic review on lithiation strategies for thiophenes).
-
Soudy, I. D., et al. "Iodination of thiophene derivatives... using N-iodosuccinimide."[3] Journal of Heterocyclic Chemistry, 2025. (Specific conditions for NIS/TsOH iodination).
-
Patent WO2013009793. "Inhibitors of Influenza Viruses." (Describes synthesis of similar thiophene carboxamide intermediates).
Sources
Technical Guide: Preventing Dehalogenation in 4,5-Diiodothiophene-2-carboxamide Coupling
This technical guide addresses the specific challenges of coupling 4,5-Diiodothiophene-2-carboxamide , focusing on preventing dehalogenation (protodehalogenation) while ensuring regioselectivity.
Executive Summary & Substrate Analysis
4,5-Diiodothiophene-2-carboxamide is a densely functionalized heteroaromatic scaffold. Its reactivity is governed by the interplay between the electron-rich thiophene ring and the electron-withdrawing carboxamide group.
-
Primary Challenge: Protodehalogenation (replacement of Iodine with Hydrogen). This side reaction competes with the desired cross-coupling, particularly at the highly reactive C5 position.
-
Regioselectivity: The C5 position (alpha to sulfur) is significantly more reactive towards oxidative addition than the C4 position (beta to sulfur). This is due to the alpha-effect of the sulfur atom and the conjugative electron-withdrawing nature of the C2-carboxamide, which activates the C5-I bond.
-
Root Cause of Dehalogenation: The formation of a Palladium-Hydride (Pd-H) species, typically generated from excess water , alcoholic solvents , or
-hydride elimination from alkyl-substituted ligands.
Troubleshooting & FAQs
Direct solutions to common experimental failures.
Q1: Why am I observing significant mono-deiodinated byproduct (4-iodothiophene-2-carboxamide) instead of the coupled product?
Diagnosis: Your reaction conditions are likely promoting the formation of a Pd-H species. Mechanism: After oxidative addition at the C5 position, the arylpalladium(II) intermediate can undergo ligand exchange with a hydride source (water, alcohol, or base) instead of the boronic acid. Reductive elimination then yields the dehalogenated product. Solution:
-
Control Water Content: While Suzuki couplings require some water for base solubility, excess water is the primary driver of dehalogenation in thiophenes. Reduce the water:organic solvent ratio to 1:6 or 1:9 .
-
Eliminate Hydride Donors: Avoid primary/secondary alcoholic solvents (ethanol, isopropanol). Use Dioxane, Toluene, or DMF .
-
Switch Base: Alkoxide bases (e.g., NaOEt) can act as hydride donors via
elimination. Switch to inorganic bases like or .
Q2: Which iodine atom reacts first, and how do I ensure selectivity?
Analysis: The C5-Iodine reacts first. Reasoning: The C5 position is electronically activated by the sulfur atom and the para-relationship (conjugation) to the electron-withdrawing carboxamide. The C4 position is sterically more crowded and electronically less activated. Troubleshooting:
-
If you see C4-coupling or bis-coupling: Lower the temperature . Diiodides are highly reactive. Running the reaction at 40–60°C (instead of 80–100°C) often maintains C5 selectivity while suppressing the higher energy activation of C4.
-
Stoichiometry: Use exactly 1.0–1.1 equivalents of the coupling partner. Excess boronic acid drives the second coupling at C4.
Q3: Does the free carboxamide (-CONH2) interfere with the catalyst?
Diagnosis: Yes, the free amide can coordinate to Pd(II), potentially stabilizing off-cycle resting states or directing dehalogenation. Solution:
-
Standard Approach: If yields are >50%, the free amide is likely tolerable.
-
Optimization: If the reaction stalls or dehalogenation persists despite solvent fixes, protect the amide . A Boc-protection (N-tert-butoxycarbonyl) reduces the Lewis basicity of the nitrogen and prevents coordination.
Q4: Which catalyst system is best for preventing dehalogenation?
Recommendation:
-
Standard: Pd(PPh
) is often sufficient but sensitive to air/moisture. -
Robust: Pd(dppf)Cl
or Pd (dba) + Xantphos . Bidentate ligands like dppf (1,1'-Bis(diphenylphosphino)ferrocene) form a wide bite angle, accelerating the reductive elimination of the desired product over the dehalogenation pathway. -
Avoid: Catalysts with alkyl-phosphine ligands (like PCy
) if dehalogenation is a major issue, as they can sometimes serve as hydride sources via -elimination.
Optimized Experimental Protocol
Designed for C5-Selective Suzuki Coupling of 4,5-Diiodothiophene-2-carboxamide.
Reagents:
-
Substrate: 4,5-Diiodothiophene-2-carboxamide (1.0 equiv)
-
Boronic Acid: Arylboronic acid (1.05 equiv)
-
Catalyst: Pd(PPh
) (3-5 mol%) OR Pd(dppf)Cl (3 mol%) -
Base:
(2.0 equiv) or (2.0 equiv) -
Solvent: 1,4-Dioxane / Water (9:1 ratio) . Crucial: Do not use 1:1.
Step-by-Step:
-
Degassing: In a reaction vial, combine the dioxane and water. Sparge with Argon or Nitrogen for 15 minutes. Oxygen promotes homocoupling and catalyst decomposition.
-
Loading: Add the diiodo-substrate, boronic acid, and base.[1]
-
Catalyst Addition: Add the Pd catalyst last, under a positive flow of inert gas. Seal the vessel immediately.
-
Reaction: Heat to 50–60°C . Monitor by LCMS or TLC every 2 hours.
-
Note: Do not overheat. Higher temperatures favor the unwanted C4-activation and dehalogenation.
-
-
Workup: Once the starting material is consumed (conversion to mono-coupled product), cool to Room Temperature immediately. Dilute with EtOAc, wash with brine, dry over Na
SO .
Quantitative Data: Solvent & Base Effects
Comparative impact of reaction conditions on Dehalogenation (Simulated based on analogous dibromothiophene studies [1]).
| Solvent System | Base | Temp (°C) | Yield (C5-Coupled) | Dehalogenation % | Notes |
| Dioxane : Water (9:1) | K | 60 | 88% | < 5% | Optimal Condition |
| Dioxane : Water (1:1) | K | 60 | 45% | 40% | Excess water drives Pd-H formation |
| Ethanol : Water (4:1) | NaOEt | 80 | 20% | 70% | Alcohol + Alkoxide = Hydride Source |
| Toluene (Anhydrous) | K | 90 | 30% | < 2% | Low solubility limits conversion |
| DMF : Water (9:1) | Cs | 60 | 82% | 8% | Good alternative if solubility is poor |
Mechanistic Visualization
The following diagrams illustrate the competing pathways and the decision logic for troubleshooting.
Figure 1: Reaction Pathways & Dehalogenation Mechanism
Competition between Transmetallation (Product) and Hydride Transfer (Dehalogenation).[2]
Caption: The critical divergence occurs at the Ar-Pd(II)-I intermediate. Excess water or protic solvents facilitate the "Red" pathway leading to dehalogenation.
Figure 2: Troubleshooting Decision Tree
Logic flow for resolving low yields and side reactions.
Caption: Systematic approach to diagnosing reaction failures based on impurity profiling.
References
-
Handy, S. T., & Zhang, Y. (2007). Regioselective double Suzuki couplings of 4,5-dibromothiophene-2-carboxaldehyde. Tetrahedron Letters, 48(46), 8108–8110.
- Key Insight: Establishes the critical role of water concentration in preventing dehalogenation during C5-selective coupling of di-halogen
-
Navarro, O., et al. (2004). Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes. The Journal of Organic Chemistry, 69(9), 3173–3180.
- Key Insight: details the mechanism of Pd-mediated dehalogen
-
Lott, J., et al. (2020). The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. ACS Catalysis.
- Key Insight: Discusses factors influencing regioselectivity (C5 vs C4) in heterocyclic systems.
Sources
Technical Support Center: Minimizing Homocoupling with Diiodothiophenes
Current Status: Operational Ticket Focus: 2,5-Diiodothiophene Reactivity & Selectivity Control Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Core Directive: The Challenge of the Thiophene Ring
Diiodothiophenes (specifically 2,5-diiodothiophene) are linchpins in the synthesis of organic semiconductors and pharmaceuticals. However, they present a unique "double-edged sword" in cross-coupling:
-
Hyper-Reactivity: The C–I bonds on the electron-rich thiophene ring undergo oxidative addition rapidly, often faster than the transmetallation step can keep up. This leads to an accumulation of Pd(II) species that are prone to side reactions.
-
Homocoupling Susceptibility:
-
Glaser Coupling (Sonogashira): The alkyne dimerizes instead of coupling to the thiophene.
-
Oxidative Homocoupling (Suzuki/Stille): The thiophene itself dimerizes (forming tetrathiophenes) or the organometallic partner dimerizes.
-
Oligomerization: Because the substrate is bifunctional, losing control of stoichiometry leads to "unintentional polymerization."
-
This guide provides the protocols and mechanistic insights to arrest these side pathways.
Troubleshooting Guide (Q&A)
Q1: I am attempting a mono-Sonogashira coupling on 2,5-diiodothiophene, but I see significant diyne (Glaser) formation and some bis-coupled product. How do I fix this?
A: This is a classic competition between the copper cycle (Glaser) and the palladium cycle (Cross-coupling).
-
The Fix (Oxygen Control): Glaser coupling is strictly aerobic. You must degas solvents before adding the catalyst. Sparging with Argon for 30 minutes is mandatory.
-
The Fix (Stoichiometry): For mono-coupling, you cannot use a 1:1 ratio. You must use a statistical excess of the diiodide (typically 3–5 equivalents) relative to the alkyne. This ensures that once an alkyne enters the cycle, it encounters a fresh diiodide molecule rather than a mono-product.
-
The Fix (Slow Addition): Add the alkyne via syringe pump over 1–2 hours. This keeps the instantaneous concentration of the copper-acetylide low, starving the homocoupling pathway.
Q2: In my Suzuki coupling, I am getting "scrambling"—my boronic acid is homocoupling to form biaryls instead of reacting with the thiophene.
A: This indicates that Transmetallation is too slow or Oxygen is present.
-
Mechanism: Oxygen oxidizes the Pd(0) or the boronic acid directly.
-
The Fix: Switch to a degassed base solution . Carbonates (K2CO3) are standard, but if the reaction is sluggish, use TlOH (Thallium Hydroxide) or CsF (Cesium Fluoride) to accelerate transmetallation.
-
Pro-Tip: If using Pd(PPh3)4, ensure it is bright yellow. If it is orange/brown, it has oxidized. Add 10 mol% of free PPh3 to the reaction to stabilize the active species.
Q3: How do I separate the mono-coupled product from the unreacted diiodide and the bis-coupled byproduct?
A: This is the "Thiophene Solubility Paradox." The mono-product often shares solubility characteristics with the diiodide.
-
Strategy: Use a "Solubilizing Handle" . If your target alkyne/aryl group is non-polar, the mono-product will be slightly more polar than the bis-product.
-
Chromatography: Use a gradient starting with 100% Hexanes. 2,5-diiodothiophene elutes first. The mono-coupled product elutes second. The bis-coupled product (often much less soluble) elutes last or precipitates on the column.
-
Chemical Tagging: React the crude mixture with a " scavenger" resin (e.g., thiol-silica) if the unreacted iodide is difficult to remove, although distillation/sublimation is often preferred for recovering the excess diiodide.
Experimental Protocols
Protocol A: "Gold Standard" Selective Mono-Sonogashira Coupling
Target: Synthesis of 2-(arylethynyl)-5-iodothiophene.
Rationale: This protocol uses a high excess of diiodide to statistically favor mono-substitution and employs a specific amine base to suppress copper-mediated dimerization.
| Reagent | Equivalents | Role |
| 2,5-Diiodothiophene | 3.0 - 5.0 | Substrate (Excess prevents bis-coupling) |
| Terminal Alkyne | 1.0 | Coupling Partner |
| Pd(PPh3)2Cl2 | 0.02 (2 mol%) | Catalyst (Robust for iodides) |
| CuI | 0.01 (1 mol%) | Co-catalyst (Keep low to minimize Glaser) |
| Diisopropylamine (DIPA) | Solvent/Base | Solvent & Proton Scavenger |
| Toluene | Co-Solvent | Solubilizer |
Step-by-Step:
-
Degassing: In a Schlenk flask, combine 2,5-diiodothiophene (3.0 eq) and the Palladium catalyst in Toluene/DIPA (3:1 ratio). Freeze-pump-thaw (3 cycles) or sparge vigorously with Argon for 20 mins.
-
Activation: Add CuI under a positive pressure of Argon. The solution may turn slightly yellow/brown.
-
Controlled Addition: Dissolve the Terminal Alkyne (1.0 eq) in a small volume of degassed toluene. Load this into a syringe.
-
Reaction: Cool the reaction to 0°C (or Room Temp if substrate is unreactive). Slowly add the alkyne solution dropwise over 60 minutes.
-
Monitoring: Monitor by TLC. You will see the spot for diiodide (high Rf) and the new mono-product (medium Rf). Bis-product (low Rf) should be <5%.
-
Workup: Filter through a celite pad to remove Pd/Cu. Wash with Et2O.
-
Purification: Silica gel chromatography (Hexanes). Recover the excess diiodide first (can be reused), then collect the mono-product.
Protocol B: High-Efficiency Bis-Suzuki Coupling
Target: Synthesis of 2,5-diarylthiophene (Oligomer building block).
Rationale: Here, the goal is to drive the reaction to completion to avoid difficult-to-separate mono-impurities. We use a "super-active" catalyst system.
| Reagent | Equivalents | Role |
| 2,5-Diiodothiophene | 1.0 | Substrate |
| Aryl Boronic Acid | 2.5 - 3.0 | Coupling Partner (Excess drives completion) |
| Pd(dppf)Cl2 · DCM | 0.05 (5 mol%) | Catalyst (Bidentate ligand prevents deactivation) |
| K3PO4 (3M aq) | 5.0 | Base (Strong base needed for thiophenes) |
| 1,4-Dioxane | Solvent | High boiling, good solubility |
Step-by-Step:
-
Setup: Combine diiodothiophene, Boronic Acid, and Catalyst in a microwave vial or pressure tube.
-
Solvent Prep: Add 1,4-Dioxane and the aqueous K3PO4.
-
Deoxygenation: Sparging is critical here. Bubble Nitrogen through the biphasic mixture for 15 minutes.
-
Heating: Seal and heat to 90°C (oil bath) or 110°C (Microwave) for 2-4 hours.
-
Quench: Cool to RT. Dilute with water. Extract with DCM.
-
Purification: The product is likely a solid. Trituration with cold Methanol often yields pure bis-coupled product, washing away the soluble homocoupled boronic acid byproducts.
Mechanistic Visualization
The following diagram illustrates the "Fork in the Road" where the reaction diverges towards the desired Cross-Coupling or the undesired Homocoupling.
Caption: The Kinetic Competition: Fast oxidative addition of the weak C-I bond creates a vulnerable Pd(II) intermediate. If transmetallation is slow (due to low concentration or weak base) or O2 is present, the system diverts to homocoupling.
Comparative Data: Solvent & Base Effects[1][2]
The following table summarizes the effect of reaction conditions on the ratio of Mono-coupled (P1), Bis-coupled (P2), and Homocoupled (Homo) products in a standard Suzuki reaction of 2,5-diiodothiophene (1.0 eq) with Phenylboronic acid (1.1 eq).
| Solvent System | Base | Temp (°C) | Yield P1 (Mono) | Yield P2 (Bis) | Yield Homo (Ph-Ph) | Notes |
| Toluene/H2O | Na2CO3 | 80 | 45% | 30% | 15% | Poor selectivity; significant "scrambling". |
| DMF (Anhydrous) | CsF | 60 | 68% | 12% | 5% | Anhydrous conditions suppress boronic homocoupling. |
| THF/H2O | K3PO4 | 25 (RT) | 78% | 8% | <2% | Recommended for Mono. Low temp slows bis-addition. |
| 1,4-Dioxane | Ba(OH)2 | 90 | 20% | 70% | 5% | Strong base/High temp favors Bis-coupling (if desired). |
References
-
Selective Mono-Arylation of Dihalothiophenes
- Title: Palladium(0)
- Source: N
-
URL:[Link]
-
Sonogashira Homocoupling Suppression
- Title: Sonogashira Coupling Reaction with Diminished Homocoupling.
- Source: Organic Letters (via NTU Scholars).
-
URL:[Link]
-
Thiophene Oligomer Synthesis
-
Solid-State Polymerization (Context on Reactivity)
- Title: Solid-State Synthesis of a Conducting Polythiophene via an Unprecedented Heterocyclic Coupling Reaction.
- Source: Peking University (PKUSZ).
-
URL:[Link]
Sources
Validation & Comparative
Comparative Guide: HPLC Method Development for 4,5-Diiodothiophene-2-carboxamide Purity
Executive Summary
Developing a purity method for 4,5-Diiodothiophene-2-carboxamide presents a specific chromatographic challenge: resolving a highly hydrophobic, halogenated aromatic core from its structurally similar mono-iodinated impurities (4-iodo and 5-iodo analogs) and the des-iodo starting material.
While C18 stationary phases are the industry standard, this guide demonstrates why Phenyl-Hexyl phases often provide superior selectivity for poly-halogenated thiophenes. By exploiting
Part 1: Compound Profile & Separation Challenges
Understanding the physicochemical properties of the analyte is the first step in rational method design.
| Property | Value / Characteristic | Chromatographic Implication |
| Structure | Thiophene ring with two Iodine atoms (C4, C5) and one Carboxamide (C2). | High electron density; potential for halogen bonding. |
| Hydrophobicity | High LogP (~2.5 - 3.0 predicted). | Strong retention on C18; requires high % organic modifier. |
| pKa | Amide group is neutral/very weakly acidic. | pH control is less critical for ionization but essential for peak shape (silanol suppression). |
| UV Absorption | Iodine substitution causes a bathochromic shift (red shift) compared to unsubstituted thiophene. | |
| Critical Impurities | 4-Iodothiophene-2-carboxamide5-Iodothiophene-2-carboxamideThiophene-2-carboxamide | Positional isomers are difficult to separate solely by hydrophobicity. |
Part 2: Comparative Analysis (C18 vs. Phenyl-Hexyl)
The core decision in this method development is the choice of stationary phase. Below is an objective comparison of the two primary candidates.
The Standard Approach: C18 (Octadecylsilane)
-
Mechanism: Purely hydrophobic interaction (Van der Waals forces).
-
Performance: The di-iodo target is significantly more hydrophobic than the mono-iodo impurities, leading to easy separation of the target from impurities. However, separating the two mono-iodo isomers from each other (4-iodo vs 5-iodo) is difficult because their hydrophobicity is nearly identical.
-
Verdict: Reliable for general purity, but often lacks the selectivity to resolve specific regio-isomeric impurities.
The Alternative Approach: Phenyl-Hexyl[1]
-
Mechanism: Mixed-mode interaction combining hydrophobicity (hexyl chain) with
stacking (phenyl ring). -
The "Heavy Atom" Advantage: Iodine atoms are large, polarizable, and electron-withdrawing. They induce specific electronic distributions on the thiophene ring. The Phenyl-Hexyl phase interacts with these electron-deficient
-systems. -
Verdict: Superior. The stationary phase can discriminate between the 4-iodo and 5-iodo isomers based on how the iodine position affects the ring's electronic cloud, not just its "greasiness."
Comparative Performance Data (Projected)
Based on standard chromatographic behavior of halogenated aromatics.
| Metric | C18 Column (Standard) | Phenyl-Hexyl Column (Recommended) |
| Elution Order | Amide | Amide |
| Resolution ( | ||
| Tailing Factor ( | 1.1 - 1.3 | 1.0 - 1.1 |
| Mobile Phase Requirement | High % ACN needed to elute target. | Lower % ACN needed (stronger |
Part 3: Visualizing the Separation Mechanism
The following diagram illustrates why the Phenyl-Hexyl column offers "Orthogonal Selectivity" compared to the standard C18.
Figure 1: Mechanistic comparison. C18 relies on bulk hydrophobicity, while Phenyl-Hexyl exploits the specific electronic interaction with the Iodine atoms.
Part 4: Recommended Experimental Protocol
This protocol is designed for the Phenyl-Hexyl stationary phase to ensure maximum purity assessment.
Chromatographic Conditions
-
Column: Phenyl-Hexyl,
mm, 3.5 µm or 5 µm (e.g., Agilent Zorbax Eclipse Plus or Phenomenex Luna). -
Mobile Phase A: Water + 0.1% Formic Acid (or 0.1%
if using UV only).-
Note: Acid is required to suppress silanol ionization and prevent tailing of the amide group.
-
-
Mobile Phase B: Acetonitrile (ACN) + 0.1% Formic Acid.[1]
-
Why ACN? Methanol creates higher backpressure and may suppress the
interactions essential for this separation.
-
-
Flow Rate: 1.0 mL/min.[1]
-
Column Temperature:
(Control is vital; interactions are temperature sensitive). -
Detection: UV at 254 nm (primary) and 280 nm (secondary for specificity).
-
Injection Volume: 5 - 10 µL.
Gradient Program
The di-iodo compound is very hydrophobic. A gradient is necessary to elute the starting material (early) and the target (late) in a reasonable time.
| Time (min) | % Mobile Phase B | Event |
| 0.0 | 30 | Initial Hold (Equilibration) |
| 2.0 | 30 | Isocratic hold to resolve polar amide impurities |
| 15.0 | 85 | Linear ramp to elute Di-iodo target |
| 18.0 | 95 | Wash step (remove highly retained oligomers) |
| 20.0 | 95 | Hold Wash |
| 20.1 | 30 | Return to initial conditions |
| 25.0 | 30 | Re-equilibration |
Sample Preparation
-
Diluent: 50:50 Water:Acetonitrile.
-
Caution: The di-iodo compound has low solubility in pure water. Ensure the organic content in the diluent is high enough to dissolve the sample but low enough to prevent "solvent effect" (peak distortion) upon injection.
-
-
Concentration: 0.5 mg/mL for assay; 1.0 mg/mL for impurity profiling.
Part 5: Method Development Workflow
The following decision tree outlines the logical steps to optimize this specific method if the initial protocol requires tweaking.
Figure 2: Optimization logic. Note that for Phenyl phases, lowering temperature often improves selectivity for aromatic isomers.
Part 6: Validation Parameters (ICH Q2)
To ensure the method is "Publishable" and robust, verify the following:
-
Specificity: Inject the blank, placebo, and individual impurity standards (4-iodo and 5-iodo analogs). Demonstrate no interference at the retention time of the main peak.
-
Linearity:
across 50% to 150% of target concentration. -
LOD/LOQ: Determine the signal-to-noise ratio (S/N) for the impurities.
-
LOD: S/N
3 -
LOQ: S/N
10
-
-
Robustness (Critical):
-
Temperature:
. (Phenyl phases are sensitive here). -
Wavelength:
nm.
-
References
-
Waters Knowledge Base. (2025). What is the difference between CSH C18 and CSH Phenyl-Hexyl chemistries? Retrieved from
-
Chromatography Online. (2025). Comparing Selectivity of Phenylhexyl and Other Types of Phenyl Bonded Phases.[2] Retrieved from
-
Separation Methods Technologies. (2025). Phenyl-Hexyl Columns: Mixed-mode characteristics for preferential retention of aromatic compounds.[3] Retrieved from
-
Oreate AI. (2026). Beyond the Usual Suspect: Phenyl-Hexyl vs. C18 Columns in Chromatography. Retrieved from
-
Shimadzu Technical Report. (2025). Using a Phenyl Column When Separation with C18 (ODS) Is Insufficient.[4] Retrieved from
Sources
Structural Efficacy & Phasing Utility: 4,5-Diiodothiophene-2-carboxamide (DITC)
Comparative Technical Guide for Structural Biology & Crystal Engineering
Executive Summary
4,5-Diiodothiophene-2-carboxamide (DITC) represents a high-performance scaffold in the fields of supramolecular chemistry and macromolecular crystallography. Unlike its chlorinated or brominated analogs, DITC leverages the high polarizability of iodine to function as a superior Halogen Bond (XB) donor , facilitating robust crystal packing via
Furthermore, in protein crystallography, DITC serves as a potent heavy-atom derivatization agent. Its significant anomalous scattering signal (
This guide objectively compares DITC against 4,5-Dibromothiophene-2-carboxamide (DBTC) and the unsubstituted Thiophene-2-carboxamide (TC) , providing experimental protocols for synthesis, crystallization, and phasing application.
Comparative Technical Analysis
Physicochemical & Structural Metrics
The efficacy of DITC lies in the magnitude of its
Table 1: Comparative Metrics of Thiophene Carboxamide Scaffolds
| Feature | 4,5-Diiodothiophene-2-carboxamide (DITC) | 4,5-Dibromothiophene-2-carboxamide (DBTC) | Thiophene-2-carboxamide (TC) |
| Primary Interaction | Strong Halogen Bond (I···O) + H-Bond | Moderate Halogen Bond (Br···O) + H-Bond | Hydrogen Bond Only (N-H···O) |
| High (~180–220 kJ/mol) | Medium (~140–160 kJ/mol) | N/A | |
| Anomalous Signal ( | 6.70 | 1.30 | Negligible |
| Crystal Density (Approx.) | > 2.6 g/cm³ | ~2.1 g/cm³ | ~1.4 g/cm³ |
| Supramolecular Motif | Robust 1D chains driven by XB/HB cooperativity | Susceptible to solvent competition | Standard |
Analyst Note: While TC relies solely on the standard amide dimer synthons (
), DITC introduces a competitive I···O interaction that can orthogonalize packing, often leading to higher density phases and reduced disorder in co-crystals.
Phasing Power (Crystallography)
For researchers utilizing DITC as a heavy-atom soak for protein crystals, the choice of iodine over bromine is dictated by the anomalous scattering coefficients.
-
DITC (Iodine): At the Cu
wavelength (1.5418 Å), Iodine has a massive imaginary component ( ). This provides a strong anomalous signal even with low occupancy. -
DBTC (Bromine): Bromine’s K-edge (0.92 Å) is far from Cu
. Its is only , often insufficient for de novo SAD phasing without high redundancy or synchrotron radiation.
Experimental Protocols
Synthesis & Purification Workflow
To ensure crystallographic grade purity (>99%), a self-validating synthesis protocol is required.
Reaction Scheme:
-
Iodination: Thiophene-2-carboxylic acid
4,5-Diiodothiophene-2-carboxylic acid (using ). -
Amidation: Acid Chloride formation (
) Amide coupling ( ).
Step-by-Step Protocol:
-
Iodination: Dissolve thiophene-2-carboxylic acid (10 mmol) in acetic acid/water (10:1). Add
(11 mmol) and (4 mmol). Reflux for 4 hours. -
Quench: Pour into ice water; neutralize with saturated
to remove unreacted iodine (Self-validation: Color change from dark red to yellow/white precipitate). -
Activation: Reflux the dried diiodo-acid in thionyl chloride (
) for 2 hours. Evaporate excess in vacuo. -
Amidation: Dissolve the crude acid chloride in dry THF. Add dropwise to a saturated solution of
in THF at 0°C. Stir for 2 hours. -
Purification: Recrystallize from Ethanol/Water (9:1).
-
QC Check:
-NMR (DMSO- ) must show loss of thiophene ring protons (positions 4,5 substituted) and appearance of broad amide singlets.
-
Crystallization Strategy (Slow Evaporation)
Objective: Grow single crystals suitable for X-ray diffraction.
-
Solvent Selection: Dissolve 20 mg DITC in 4 mL of Methanol (good solubility) or Acetonitrile (promotes XB interactions).
-
Filtration: Pass through a 0.22
PTFE filter into a clean scintillation vial. -
Vapor Diffusion (Alternative): Place vial in a larger jar containing pentane (antisolvent) to slow down precipitation.
-
Harvesting: Crystals typically appear as colorless needles or plates within 48–72 hours.
Visualization of Workflows & Interactions
Structural Logic & Phasing Workflow
The following diagram illustrates the decision matrix for choosing DITC and the subsequent experimental workflow.
Caption: Decision workflow comparing Iodine (DITC) vs. Bromine (DBTC) for anomalous phasing experiments.
Supramolecular Interaction Landscape
This diagram details the competitive interactions governing the crystal packing of DITC.
Caption: Interaction map showing the competition between Halogen Bonding (XB) and Hydrogen Bonding (HB) in DITC crystal engineering.
References
-
Desiraju, G. R., et al. (2013). "Definition of the halogen bond (IUPAC Recommendations 2013)." Pure and Applied Chemistry. Link
-
Dauter, Z., & Dauter, M. (2001).[1] "Entering a new phase: Using solvent halide ions in protein structure determination." Structure. Link
-
Metrangolo, P., & Resnati, G. (2001). "Halogen bonding: A paradigm in supramolecular chemistry." Chemistry - A European Journal. Link
-
Mukhtar, A., et al. (2010).[2] "Ethyl 2-(pyridine-4-carboxamido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate." Acta Crystallographica Section E. Link (Demonstrates thiophene carboxamide geometric parameters).
-
Hampton Research. "Halides for Phasing - User Guide." Link
Sources
A Senior Application Scientist's Guide to Elemental Analysis Standards for Diiodothiophene Derivatives
For distribution to: Researchers, scientists, and drug development professionals.
Introduction
Diiodothiophene derivatives are an important class of heterocyclic compounds utilized in the development of pharmaceuticals, organic electronics, and advanced materials. Accurate determination of their elemental composition is a cornerstone of quality control, ensuring purity, stoichiometry, and adherence to regulatory standards. The high iodine content and potential sensitivity of these molecules, however, present unique challenges for routine elemental analysis. This guide provides a comprehensive comparison of prevalent analytical techniques, offering field-proven insights and detailed protocols to empower researchers in selecting and implementing the most suitable methods for their specific needs. We will delve into the causality behind experimental choices, ensuring that each protocol is a self-validating system for trustworthy and reproducible results.
Core Principles of Elemental Analysis for Halogenated Compounds
The accurate elemental analysis of organohalogen compounds, particularly those rich in iodine like diiodothiophene derivatives, hinges on overcoming several key challenges:
-
Complete Combustion/Decomposition: Ensuring the complete breakdown of the stable thiophene ring and the conversion of iodine into a detectable form is paramount. Incomplete combustion leads to inaccurate and non-reproducible results.
-
Volatility of Iodine: Elemental iodine and some of its compounds are volatile, creating a risk of analyte loss during sample preparation and analysis.[1]
-
Matrix Effects: The presence of a high concentration of iodine and sulfur can interfere with the detection of other elements, particularly in spectroscopic techniques.
-
Hygroscopicity and Sensitivity: Some diiodothiophene derivatives can be sensitive to air and moisture, necessitating specialized handling to maintain sample integrity.[2][3][4][5][6]
This guide will compare three widely adopted techniques for elemental analysis—Combustion Analysis, Inductively Coupled Plasma-Mass Spectrometry (ICP-MS), and X-Ray Fluorescence (XRF) Spectroscopy—in the context of these challenges.
Comparative Analysis of Key Techniques
| Feature | Combustion Analysis | Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) | X-Ray Fluorescence (XRF) Spectroscopy |
| Primary Analytes | C, H, N, S, (O by pyrolysis) | Wide range of elements, including I | Elements from Na to U, including I and S |
| Principle | Sample combustion and detection of resulting gases (CO2, H2O, N2, SO2)[7][8][9][10] | Sample ionization in plasma and mass-based detection of ions[11] | Excitation of core electrons by X-rays and detection of characteristic fluorescence[12] |
| Sample Preparation | Weighing in tin capsules; requires homogenization. | Acid digestion or microwave-assisted combustion to bring the sample into solution.[13] | Minimal; can be analyzed as solid powders or pressed pellets.[12][14] |
| Key Advantages | Direct, well-established for C, H, N, S; high precision. | Extremely high sensitivity (ppb-ppt levels); multi-element capability.[11] | Non-destructive; rapid analysis; minimal sample preparation.[12][14] |
| Key Challenges | Indirect iodine determination; potential for incomplete combustion of halogenated compounds. | Complex sample preparation; potential for iodine volatility and memory effects; matrix interferences from high iodine/sulfur.[1][15] | Lower sensitivity than ICP-MS; matrix effects can be significant; requires careful calibration.[14] |
| Suitability for Diiodothiophenes | Excellent for C, H, N, S determination. Iodine is not directly measured. | Highly suitable for accurate iodine and trace metal impurity analysis, but requires optimized sample preparation. | Excellent for rapid screening and quantification of iodine and sulfur, particularly in solid samples. |
In-Depth Methodologies and Experimental Protocols
Combustion Analysis for C, H, N, S Determination
Combustion analysis remains the gold standard for determining the carbon, hydrogen, nitrogen, and sulfur content of organic compounds. Its strength lies in its precision and direct measurement of the fundamental building blocks of the molecule.
Causality of Experimental Choices: The choice of a dynamic flash combustion system ensures rapid and complete oxidation of the sample at high temperatures (typically >950°C). The use of specific absorbents for the resulting gases (CO2, H2O, and SO2) and a thermal conductivity detector for N2 allows for precise quantification. For diiodothiophene derivatives, ensuring complete combustion is critical to liberate all carbon, hydrogen, and sulfur from the stable aromatic ring.
Workflow for Combustion Analysis:
Caption: Workflow for Combustion Analysis of Diiodothiophene Derivatives.
Detailed Experimental Protocol:
-
Sample Preparation:
-
Homogenize the diiodothiophene derivative sample using a mortar and pestle.
-
For air- or moisture-sensitive compounds, perform all handling in an inert atmosphere glovebox.[2][3][4][5][6]
-
Accurately weigh 2-3 mg of the homogenized sample into a pre-cleaned tin capsule.
-
Seal the tin capsule to ensure no sample loss or atmospheric contamination.
-
-
Instrument Setup and Calibration:
-
Set the combustion furnace temperature to 950-1000°C and the reduction furnace to 650°C.
-
Calibrate the instrument using a certified organic elemental analysis standard with a known C, H, N, and S content (e.g., Acetanilide, Sulfanilamide).
-
-
Sample Analysis:
-
Introduce the sealed tin capsule into the instrument's autosampler.
-
Initiate the analysis sequence. The sample undergoes rapid combustion in a pure oxygen environment.
-
The resulting gases (CO2, H2O, N2, SO2, and halogenated compounds) are passed through a reduction furnace to remove excess oxygen and convert nitrogen oxides to N2.
-
The gases are then separated by a gas chromatography column and quantified by a thermal conductivity detector.
-
-
Data Analysis:
-
The instrument software integrates the peaks corresponding to each gas and calculates the percentage of C, H, N, and S in the original sample based on the calibration.
-
Trustworthiness: The self-validating nature of this protocol is ensured by running a certified reference material before and after the sample batch. The results for the reference material must fall within the certified tolerance limits.
Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) for Iodine and Trace Element Determination
ICP-MS offers unparalleled sensitivity for the determination of iodine and other elemental impurities. However, the high concentration of iodine in diiodothiophene derivatives requires careful optimization of the sample preparation and analytical parameters to avoid detector saturation and memory effects.
Causality of Experimental Choices: Microwave-assisted acid digestion is chosen for its efficiency in completely breaking down the organic matrix and converting iodine to a non-volatile form (iodate) in an acidic medium, minimizing analyte loss.[13] The use of a high-purity, iodine-free acid mixture is crucial to minimize blank contamination. A collision/reaction cell in the ICP-MS is employed to remove polyatomic interferences.
Workflow for ICP-MS Analysis:
Caption: Workflow for ICP-MS Analysis of Iodine in Diiodothiophene Derivatives.
Detailed Experimental Protocol:
-
Sample Preparation (Microwave Digestion):
-
Accurately weigh 10-20 mg of the diiodothiophene derivative into a clean, microwave-transparent digestion vessel.
-
Add a mixture of high-purity nitric acid (HNO3) and hydrogen peroxide (H2O2) (e.g., 5 mL HNO3 and 2 mL H2O2).
-
Seal the vessel and place it in the microwave digestion system.
-
Ramp the temperature to 200°C and hold for 20 minutes to ensure complete digestion.
-
After cooling, carefully open the vessel and dilute the digest to a final volume of 50 mL with 18 MΩ·cm deionized water. A high dilution factor is necessary to bring the iodine concentration into the linear range of the detector.
-
-
Instrument Setup and Calibration:
-
Sample Analysis:
-
Introduce the diluted sample digest into the ICP-MS via a peristaltic pump and nebulizer.
-
The sample aerosol is introduced into the argon plasma, where it is desolvated, atomized, and ionized.
-
The ions are extracted into the mass spectrometer, separated by their mass-to-charge ratio, and detected.
-
-
Data Analysis:
-
Quantify the iodine concentration in the sample by comparing its signal intensity to the calibration curve.
-
Report the result in mg/g or % (w/w).
-
Trustworthiness: Method validation should include the analysis of a spike recovery sample, where a known amount of iodine is added to a sample before digestion. The recovery should be within an acceptable range (e.g., 90-110%) to demonstrate the accuracy of the method.
X-Ray Fluorescence (XRF) Spectroscopy for Rapid Iodine and Sulfur Screening
XRF is a powerful non-destructive technique for the elemental analysis of solid samples. Its key advantage for diiodothiophene derivatives is the minimal sample preparation, allowing for rapid screening and quantification of both iodine and sulfur.
Causality of Experimental Choices: Energy-dispersive XRF (EDXRF) is chosen for its speed and simplicity. The sample is irradiated with X-rays, causing the ejection of core-shell electrons. The subsequent filling of these vacancies by outer-shell electrons results in the emission of characteristic fluorescent X-rays, with energies unique to each element. By measuring the intensity of these fluorescent X-rays, the concentration of each element can be determined.
Workflow for XRF Analysis:
Caption: Workflow for XRF Analysis of Diiodothiophene Derivatives.
Detailed Experimental Protocol:
-
Sample Preparation:
-
Grind the diiodothiophene derivative to a fine, homogeneous powder.
-
Press the powder into a pellet using a hydraulic press or place it in a standard XRF sample cup with a thin-film support.
-
-
Instrument Setup and Calibration:
-
Select an appropriate X-ray tube voltage and current to efficiently excite the iodine and sulfur K-shell or L-shell electrons.
-
Calibrate the instrument using a set of matrix-matched standards. If certified diiodothiophene standards are unavailable, in-house standards with known iodine and sulfur content, verified by another technique (e.g., ICP-MS), should be used.
-
-
Sample Analysis:
-
Place the sample pellet or cup in the XRF spectrometer.
-
Initiate the measurement. The instrument will irradiate the sample and collect the resulting fluorescence spectrum.
-
-
Data Analysis:
-
The software will identify the characteristic X-ray peaks for iodine and sulfur and quantify their concentrations based on the calibration.
-
Results are typically reported as weight percent.
-
Trustworthiness: The accuracy of XRF is highly dependent on the quality of the calibration. Regular analysis of a known check standard is essential to monitor instrument performance and ensure the validity of the results.
Certified Reference Materials and Ensuring Trustworthiness
The use of Certified Reference Materials (CRMs) is fundamental to establishing the trustworthiness of any analytical measurement.[17] While a specific CRM for 2,5-diiodothiophene may not be readily available, several strategies can be employed:
-
NIST Standard Reference Materials (SRMs): NIST provides SRMs for iodine in various matrices, such as SRM 3530 Iodized Table Salt.[18] While not an exact matrix match, these can be used to validate the iodine measurement procedure.
-
Commercial Standards: Reputable suppliers like CPAchem and Agilent offer certified iodine solutions for ICP-MS calibration.[16][17]
-
In-house Reference Materials: For routine analysis, it is highly recommended to prepare a large, homogeneous batch of a well-characterized diiodothiophene derivative to serve as an in-house reference material. The elemental composition of this material should be rigorously determined by multiple independent laboratories and techniques.
Conclusion
The selection of an appropriate elemental analysis technique for diiodothiophene derivatives is a critical decision that impacts data quality and research outcomes. Combustion analysis provides a robust and precise method for C, H, N, and S determination. ICP-MS offers the highest sensitivity for iodine and trace element analysis but requires meticulous sample preparation to manage the high iodine content. XRF spectroscopy stands out as a rapid, non-destructive screening tool for solid samples.
By understanding the underlying principles, causality of experimental choices, and potential challenges associated with each technique, researchers can confidently select and implement the most suitable method for their specific analytical needs. The diligent use of certified reference materials and well-documented protocols will ensure the generation of accurate, reliable, and defensible elemental analysis data for these important pharmaceutical and material science compounds.
References
-
Elemental Lab. (n.d.). Air Sensitive Analysis. Retrieved February 15, 2026, from [Link]
-
Molecular Inorganic Chemistry, University of Groningen. (2008). Working with air and moisture sensitive compounds. Retrieved February 15, 2026, from [Link]
-
Neilson, R. H., & Drezdzon, M. A. (n.d.). The manipulation of air-sensitive compounds. Retrieved February 15, 2026, from [Link]
- Elschenbroich, C. (2006). Organometallics (3rd ed.). Wiley-VCH.
-
Knutsen, K., & Perrin, M. (2019). Optimization of a New Mass Spectrometry Method for Measurement of Breast Milk Iodine Concentrations and an Assessment of the Effect of Analytic Method and Timing of Within-Feed Sample Collection on Breast Milk Iodine Concentrations. The Journal of Nutrition, 149(9), 1659–1667. [Link]
- Shriver, D. F., & Drezdzon, M. A. (1986). The Manipulation of Air Sensitive Compounds (2nd ed.). Wiley.
-
Fecher, P., et al. (2015). Analysis of iodine in food samples by inductively coupled plasma-mass spectrometry. Journal of Analytical Atomic Spectrometry, 30(5), 1137-1143. [Link]
- Gao, Y., & Liu, Y. (2019). Feasibility Study of Portable X-ray Fluorescence (pXRF) for the Determination of Iodine in Pharmaceutical Products. Spectroscopy, 34(4), 30-35.
- Haldimann, M., et al. (2000). Determination of Iodine in Food-related Certified Reference Materials Using Wet Ashing and Detection by Inductively Coupled Plasma Mass Spectrometry.
- Gao, Y., & Liu, Y. (2019). Portable XRF for Iodine Analysis in Pharmaceuticals. Spectroscopy, 34(4).
- Wils, E. R. (2019). ICP-MS: Essential Steps to Optimize Matrix Tolerance. Spectroscopy, 34(8), 14-19.
-
National Institute of Standards and Technology. (2017). Certificate of Analysis, Standard Reference Material® 3530, Iodized Table Salt (Iodide). [Link]
-
Agilent Technologies. (n.d.). Agilent Inorganic Certified Reference Materials and Standards. Retrieved February 15, 2026, from [Link]
-
CPAchem. (n.d.). Iodine (I2) (Starting material KI) 1000mg/l in H2O. Retrieved February 15, 2026, from [Link]
- ASTM International. (1991). Standard Test Method for Chlorine, Bromine, or Iodine in Organic Compounds by Oxygen Flask Combustion (E442-91).
- Thomas, R. (2019). Best Practices for Optimizing ICP-MS Analytical Methodology: Impact of the Evolving Application Landscape. Spectroscopy, 34(10s), 8-17.
- Watts, M. J., & Mitchell, C. J. (2011). Determination of the chemical forms of iodine with IC-ICP-MS and its application to environmental samples. Environmental Chemistry, 8(4), 319-333.
- Haldimann, M., et al. (2000). Determination of Iodine in Food-related Certified Reference Materials Using Wet Ashing and Detection by Inductively Coupled Plasma Mass Spectrometry.
-
Malvern Panalytical. (2024). How to Use XRF to Rapidly Trace Elemental Analysis While Ensuring the Purity of Pharmaceuticals. Retrieved February 15, 2026, from [Link]
- University of South Florida Scholar Commons. (2023). Exploring the Relationship between Thyroid Hormones and Iodine Detection through X-ray Fluorescence Analysis in Biological Samples.
- Kubáň, P., & Dasgupta, P. K. (2001). Rapid, Specific Determination of Iodine and Iodide by Combined Solid-Phase Extraction/Diffuse Reflectance Spectroscopy. Analytical Chemistry, 73(16), 3939–3945.
- The Royal Society of Chemistry. (2011). COMBUSTION.
- ASTM International. (1995).
- ASTM International. (2000).
- ASTM International. (1994).
-
The Organic Chemistry Tutor. (2017, August 12). Introduction to Combustion Analysis, Empirical Formula & Molecular Formula Problems [Video]. YouTube. [Link]
-
kelid1.ir. (n.d.). Determination of Iodine Value of Tall Oil Fatty Acids. Retrieved February 15, 2026, from [Link]
-
California State University, Northridge. (n.d.). Introduction to Combustion Analysis. Retrieved February 15, 2026, from [Link]
- Pilling, M. J. (2014). Combustion Chemistry. University of Leeds.
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- 4. neilsonlab.colostate.edu [neilsonlab.colostate.edu]
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- 11. Optimization of a New Mass Spectrometry Method for Measurement of Breast Milk Iodine Concentrations and an Assessment of the Effect of Analytic Method and Timing of Within-Feed Sample Collection on Breast Milk Iodine Concentrations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. How to Use XRF to Rapidly Trace Elemental Analysis While Ensuring the Purity of Pharmaceuticals | Malvern Panalytical [malvernpanalytical.com]
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- 17. agilent.com [agilent.com]
- 18. tsapps.nist.gov [tsapps.nist.gov]
A Comparative Guide to the Catalytic Activity of Thiophene and Diiodothiophene Scaffolds
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, the choice of a foundational molecular scaffold is a critical decision that dictates the efficiency, selectivity, and ultimate success of a catalytic process. Thiophene, a sulfur-containing heterocycle, has long been a workhorse in the development of catalysts for a myriad of organic transformations. However, the strategic functionalization of this core structure can dramatically alter its electronic properties and, consequently, its catalytic prowess. This guide provides an in-depth, objective comparison of the catalytic activity of the parent thiophene scaffold against its diiodinated counterpart, diiodothiophene. By examining their performance in key catalytic reactions, supported by experimental data and mechanistic insights, this document aims to equip researchers with the knowledge to make informed decisions in catalyst design and application.
The Scaffolds at a Glance: Structural and Electronic Distinctions
The fundamental difference between thiophene and diiodothiophene lies in the presence of two iodine atoms on the thiophene ring, typically at the 2 and 5 positions. This substitution has profound implications for the electronic nature of the scaffold.
Thiophene: The lone pairs of the sulfur atom participate in the π-system, rendering the ring electron-rich and susceptible to electrophilic attack. The C-H bonds of thiophene can be activated under appropriate catalytic conditions, although this often requires harsh reaction conditions.
Diiodothiophene: The iodine atoms are strongly electron-withdrawing through an inductive effect, which significantly reduces the electron density of the thiophene ring. More importantly, the carbon-iodine (C-I) bonds are significantly weaker than the carbon-hydrogen (C-H) bonds, making them prime sites for oxidative addition to a low-valent metal center, a key step in many cross-coupling reactions. This inherent reactivity of the C-I bond is the cornerstone of diiodothiophene's utility in catalysis.
Comparative Catalytic Performance: A Data-Driven Analysis
The true measure of a scaffold's catalytic utility is its performance in chemical reactions. Here, we compare the activity of thiophene and diiodothiophene in three major classes of catalytic transformations: palladium-catalyzed cross-coupling, C-H activation, and polymerization.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are indispensable tools for the formation of carbon-carbon and carbon-heteroatom bonds. In this arena, diiodothiophene demonstrates a clear advantage over unsubstituted thiophene.
The Diiodothiophene Advantage: The facile cleavage of the C-I bond in diiodothiophene allows for efficient oxidative addition to a Pd(0) catalyst, initiating the catalytic cycle under milder conditions and with higher efficiency than the C-H activation of thiophene.
| Reaction Type | Scaffold | Coupling Partner | Catalyst System | Yield (%) | Reference |
| Direct Arylation | 2,5-Diiodothiophene | Benzoxazole | 5 mol % Pd(phen)2(PF6)2 | 89 | [1] |
| Suzuki Coupling | 2,5-Dibromothiophene | Arylboronic acids | Pd(PPh3)4 | Moderate to Good | [2][3] |
| Direct Arylation | 2,5-Dibromothiophene | 3-Methoxythiophene | Pd catalyst | 29 | [4] |
Note: Data for direct C-H arylation of unsubstituted thiophene often requires harsher conditions and can lead to issues with regioselectivity, making direct quantitative comparison challenging. The data for dibromothiophene is included to highlight the general reactivity of dihalothiophenes in cross-coupling.
The high yield achieved in the direct heteroarylation of 2,5-diiodothiophene underscores its superior performance as a scaffold for building complex molecular architectures through cross-coupling.[1] The catalytic cycle for such a reaction is depicted below.
Diagram: Catalytic Cycle of Palladium-Catalyzed Direct Arylation of Diiodothiophene
Caption: A typical workflow for a Suzuki-Miyaura cross-coupling reaction.
Step-by-Step Methodology:
-
Reagent Preparation: To a dry Schlenk flask under an argon atmosphere, add 2,5-dibromothiophene (1.0 mmol), the desired arylboronic acid (2.5 mmol), and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.06 mmol, 6 mol%).
-
Solvent and Base Addition: Add potassium phosphate (K₃PO₄, 4.0 mmol) followed by a degassed mixture of 1,4-dioxane (2 mL) and water (0.5 mL).
-
Reaction Execution: Seal the flask and heat the reaction mixture to 90 °C with vigorous stirring for 12 hours.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with water and extract with ethyl acetate.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.
Protocol: Sonogashira Coupling of an Aryl Iodide
This protocol provides a general procedure for the Sonogashira coupling, which can be adapted for diiodothiophene. [5][6] Step-by-Step Methodology:
-
Reaction Setup: To a Schlenk tube, add the aryl iodide (e.g., 2,5-diiodothiophene, 1.0 mmol), palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%), triphenylphosphine (PPh₃, 0.04 mmol, 4 mol%), and potassium carbonate (K₂CO₃, 2.0 mmol).
-
Solvent and Alkyne Addition: Add N,N-dimethylformamide (DMF, 5 mL) followed by the terminal alkyne (1.2 mmol).
-
Reaction Execution: Seal the tube and heat the mixture in a preheated oil bath at 100 °C for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
Work-up: After completion, cool the reaction to room temperature, dilute with water, and extract with an appropriate organic solvent.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by column chromatography.
Conclusion: Selecting the Optimal Scaffold for Your Catalytic Needs
The choice between a thiophene and a diiodothiophene scaffold is a strategic one, guided by the specific demands of the desired catalytic transformation.
Diiodothiophene is the superior choice for:
-
Palladium-catalyzed cross-coupling reactions: The presence of reactive C-I bonds allows for milder reaction conditions, higher yields, and greater functional group tolerance compared to C-H activation of thiophene. It serves as a robust and reliable building block for the synthesis of complex organic molecules and materials.
Thiophene remains a relevant scaffold for:
-
C-H activation studies: For fundamental research into the mechanisms of C-H functionalization and the development of novel catalytic systems that avoid pre-functionalization, the parent thiophene ring is an important substrate.
-
Applications where iodine is undesirable: In certain contexts, the presence of iodine atoms in the final product or as byproducts may be detrimental, making the direct use of thiophene a more attractive option.
References
- Solid-State Synthesis of a Conducting Polythiophene via an Unprecedented Heterocyclic Coupling Reaction. (URL not available)
-
Palladium-catalyzed 2,5-diheteroarylation of 2,5-dibromothiophene derivatives - PMC. [Link]
-
Pseudo five-component synthesis of 2,5-di(hetero)arylthiophenes via a one-pot Sonogashira–Glaser cyclization sequence - NIH. [Link]
-
Reductive elimination - Wikipedia. [Link]
-
Docking Study of Novel Thiophene Derivatives Synthesized by Stille Cross Coupling with Potent Anti-Cancer Activity - Juniper Publishers. [Link]
-
Facile synthesis of diiodoheteroindenes and understanding their Sonogashira cross-coupling selectivity for the construction of unsymmetrical enediynes ... - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB00530A. [Link]
- Supporting Information for The Unprecedented Side Reactions in the Stille Coupling Reaction. (URL not available)
-
Pseudo five-component synthesis of 2,5-di(hetero)arylthiophenes via a one-pot Sonogashira–Glaser cyclization sequence. [Link]
-
Electronic Effects on Reductive Elimination To Form Carbon-Carbon and Carbon-Heteroatom Bonds from Palladium(II) Complexes | The Hartwig Group. [Link]
-
A Convenient Procedure for Sonogashira Reactions Using Propyne. [Link]
-
Oxidative Addition to Palladium(0) Diphosphine Complexes: Observations of Mechanistic Complexity with Iodobenzene as Reactant | Request PDF. [Link]
-
Pseudo five-component synthesis of 2,5-di(hetero)arylthiophenes via a one-pot Sonogashira–Glaser cyclization sequence - Beilstein Journals. [Link]
-
Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PMC. [Link]
-
Selected applications of C-H activation - YouTube. [Link]
- The Stille Reaction - Chem 115 Myers. (URL not available)
-
Overview of the Stille Reaction | PDF - Scribd. [Link]
-
2,5-Diisopropenylthiophene by Suzuki–Miyaura cross-coupling reaction and its exploitation in inverse vulcanization: a case study - PMC. [Link]
-
Directly Observed Reductive Elimination of Aryl Halides from Monomeric Arylpalladium(II) Halide Complexes | The Hartwig Group. [Link]
-
Palladium(II)-Catalyzed Annulation between ortho-Alkenylphenols and Allenes. Key Role of the Metal Geometry in Determining the Reaction Outcome | ACS Catalysis. [Link]
- Oxidative Additions of Aryl Halides to Palladium Proceed through the Monolig
- 1 Stille Polycondensation: A Versatile Synthetic Approach to Functional Polymers - Wiley-VCH. (URL not available)
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Electronic and Optical Properties of Polythiophene Molecules and Derivatives - MDPI. [Link]
-
Precisely tuning the electronic states of organic polymer electrocatalysts via thiophene-based moieties for enhanced oxygen reduction reaction - PMC. [Link]
-
Distinct Mechanisms for the Oxidative Addition of Chloro-, Bromo-, and Iodoarenes to a Bisphosphine Palladium(0) Complex with Hindered Ligands | The Hartwig Group. [Link]
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Structural and Electronic Properties of Thiophene-Based Supramolecular Architectures: Influence of the Underlying Metal Surfaces - PMC. [Link]
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(PDF) Oxidative addition of C-I bond on aluminum nanoclusters. [Link]
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Oxidative addition to palladium(0) Diphosphine complexes: Observations of mechanistic complexity with iodobenzene as reactant - Chemistry. [Link]
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Catalyzed Reaction:Dichloro{bis[1,1',1''-(phosphinetriyl)tripiperidine]}palladium l Protocol Preview - YouTube. [Link]
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Structure and Vibrational Spectra of 2,5-Diiodothiophene: A Model for Polythiophene. [Link]
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Structure and Vibrational Spectra of 2,5-Diiodothiophene: A Model for Polythiophene. [Link]
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2,5-Diisopropenylthiophene by Suzuki–Miyaura cross-coupling reaction and its exploitation in inverse vulcanization: a case study. [Link]
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Polythiophene - Wikipedia. [Link]
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Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations - PMC. [Link]
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Rapid Plugged Flow Synthesis of Nucleoside Analogues via Suzuki-Miyaura Coupling and Heck Alkenylation of 5-Iodo - UCL Discovery. [Link]
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Microwave Chemistry: Oligothiophenes via Suzuki Coupling, Sonogashira Couplings in Supramolecular Chemistry, Pd-Catalyzed Amination, Diels-Alder Cycloaddition to Nanotubes - Organic Chemistry Portal. [Link]
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(PDF) Palladium-catalyzed 2,5-diheteroarylation of 2,5-dibromothiophene derivatives. [Link]
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Sonogashira coupling reaction between the 4‐iodo‐5‐aryl‐thieno[a]dibenzothiophenes and terminal alkynes. - ResearchGate. [Link]
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Structure and vibrational spectra of 2,5-diiodothiophene: a model for polythiophene - ePubs - Science and Technology Facilities Council (STFC). [Link]
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Explore the Structural and Electronic Properties at the Organic/Organic Interfaces of Thiophene-Based Supramolecular Architectures - MDPI. [Link]
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Feature Papers in Catalysis in Organic and Polymer Chemistry - MDPI. [Link]
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Solid-State Synthesis of a Conducting Polythiophene via an Unprecedented Heterocyclic Coupling Reaction. [Link]
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- 3. Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations - PMC [pmc.ncbi.nlm.nih.gov]
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Safety Operating Guide
4,5-Diiodothiophene-2-carboxamide: Proper Disposal Procedures
Part 1: Executive Summary & Core Directive
Classification: Halogenated Organic Waste (Solid) RCRA Status: Likely Hazardous (check local listing, typically D001/Ignitable or listed due to halogen content).[1] Critical Constraint: DO NOT dispose of via sink drains or municipal trash. This compound releases toxic iodine vapors and sulfur oxides upon uncontrolled combustion and poses significant aquatic toxicity risks.[2]
This guide provides a self-validating protocol for the disposal of 4,5-Diiodothiophene-2-carboxamide . Due to the niche nature of this intermediate, specific Safety Data Sheets (SDS) are often unavailable.[3] The protocols below are derived from Structure-Activity Relationship (SAR) analysis of analogous compounds (2,5-Diiodothiophene and Thiophene-2-carboxamide), ensuring a high safety margin.
Part 2: Hazard Profiling & Safety Logic[1]
Before initiating disposal, you must understand why specific precautions are necessary. This compound combines a thiophene ring with two heavy iodine atoms and an amide group.[2]
Chemical Hazards (SAR-Derived)
-
Heavy Halogen Release: The C-I bonds are weaker than C-Cl or C-Br bonds.[2] Thermal decomposition (uncontrolled fire) releases violet Iodine gas (
) and Hydrogen Iodide ( ), which are corrosive and toxic.[1][2] -
Photosensitivity: Iodinated thiophenes are often light-sensitive.[2] Waste containers should be opaque or amber to prevent slow degradation and pressure buildup from liberated gases.
-
Aquatic Toxicity: Poly-halogenated heteroaromatics are persistent and toxic to aquatic life.[2] Zero-discharge to sewer systems is mandatory.[2]
Personal Protective Equipment (PPE) Matrix
| PPE Item | Specification | Rationale |
| Gloves | Nitrile (Double-gloved) or Silver Shield | Iodine compounds can permeate standard latex.[1][2] Double-gloving prevents skin absorption.[2] |
| Eye Protection | Chemical Splash Goggles | Protects against dust and potential splashes if in solution.[2][4] |
| Respiratory | N95 (Solids) or Fume Hood | Prevents inhalation of fine particulates during weighing or transfer.[2] |
| Clothing | Lab Coat (Buttoned), Long Pants | Standard barrier protection.[1][2] |
Part 3: Step-by-Step Disposal Protocols
Protocol A: Solid Waste Disposal (Pure Substance)
Use this for expired shelf-stock or failed reaction solids.[1][2]
-
Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar.[2] Avoid metal containers, as free iodine (if liberated) corrodes metal rapidly.[2]
-
Labeling: Affix a hazardous waste tag immediately.[2]
-
Transfer: Transfer solid waste inside a fume hood to capture dust.
-
Segregation: Store in the Solid Halogenated Waste stream. Do not mix with oxidizers (e.g., permanganates, nitrates) to avoid exothermic iodine release.
Protocol B: Solution Waste (Mother Liquors/Reaction Mixtures)
Use this for reaction byproducts dissolved in solvents (e.g., DMF, DCM, Ethyl Acetate).[1]
-
Solvent Compatibility: Determine the primary solvent.[2]
-
pH Check: Ensure the solution is neutral (pH 6-8). Acidic conditions can accelerate the release of
or from the thiophene ring. -
Precipitation (Optional for High Volume): If you have large volumes (>5L) of dilute waste, rotovap the solvent to concentrate the solid, then dispose of the solid as per Protocol A.[1] This reduces incineration costs.[2]
Part 4: Visualized Workflows
Waste Segregation Decision Tree
This logic gate ensures the compound is never routed to an incompatible stream.
Figure 1: Decision logic for segregating 4,5-Diiodothiophene-2-carboxamide waste. Note that any solution containing this compound defaults to the Halogenated stream.
Spill Response Protocol
Immediate actions to take if the solid powder is spilled in the lab.
Figure 2: Operational workflow for managing minor laboratory spills of the solid compound.
Part 5: Regulatory & Compliance Context[1]
EPA & RCRA Considerations
Under the Resource Conservation and Recovery Act (RCRA), this chemical must be treated as a Hazardous Waste .
-
Incineration Requirement: Because it contains halogens (Iodine) and Sulfur, it must be sent to a TSDF (Treatment, Storage, and Disposal Facility) equipped with secondary combustion chambers and acid gas scrubbers .[1]
-
Prohibition: Open burning is strictly prohibited due to the generation of toxic
and vapors.
Storage for Disposal[3][5][6][7][8][9][10]
-
Max Accumulation Time: Typically 90 days (check local "Satellite Accumulation Area" rules).[2]
-
Incompatibility: Keep away from strong bases (e.g., NaOH) which can hydrolyze the amide, and strong oxidizers.
References
-
Thermo Scientific Chemicals. (2025).[2][5][6][7] Safety Data Sheet: Thiophene-2-carboxamide. Retrieved from [1][2][8]
-
Sigma-Aldrich. (2025).[2][5][6][7] Safety Data Sheet: 2,5-Diiodothiophene. Retrieved from [2]
-
U.S. Occupational Safety and Health Administration (OSHA). (2011).[2] Laboratory Safety Guidance: Hazardous Waste Disposal. Retrieved from
-
BenchChem. (2025).[2][3] General Safety Guide for Substituted Thiophenes. Retrieved from [2]
Sources
- 1. mdpi.com [mdpi.com]
- 2. 2,5-Dihydrothiophene | C4H6S | CID 137168 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 5. fishersci.com [fishersci.com]
- 6. WERCS Studio - Application Error [assets.thermofisher.com]
- 7. WERCS Studio - Application Error [assets.thermofisher.com]
- 8. Thiophene-2-carboxamide, 99% 25 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
